VDX-111
Description
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Properties
Molecular Formula |
C29H45BrO4 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate |
InChI |
InChI=1S/C29H45BrO4/c1-19(8-6-14-28(3,4)33)24-12-13-25-21(9-7-15-29(24,25)5)10-11-22-16-23(34-27(32)18-30)17-26(31)20(22)2/h10-11,19,23-26,31,33H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25+,26+,29-/m1/s1 |
InChI Key |
SLFLGLKEAANGNN-RBDVLXGPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)OC(=O)CBr)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC(=O)CBr)C |
Origin of Product |
United States |
Foundational & Exploratory
VDX-111: A Novel Small Molecule Inducing Necroptotic Cell Death in Ovarian Cancer
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VDX-111, a novel small molecule demonstrating significant therapeutic potential against ovarian cancer. While initial interest may lie in its apoptotic capabilities, current research compellingly indicates that this compound's primary mechanism of action is the induction of necroptosis, a form of programmed necrosis. This document will elucidate the signaling pathways, present key quantitative data, and detail the experimental methodologies used to characterize the effects of this compound on ovarian cancer cells.
Executive Summary
This compound is a small molecule oncology drug that has shown potent anti-proliferative effects in a range of human ovarian cancer cell lines, particularly those with a BRCA wild-type status.[1][2][3] Contrary to a direct apoptotic mechanism, this compound triggers cell death primarily through necroptosis. This is substantiated by multiple lines of evidence, including the dose-dependent increase of key necroptotic proteins like RIPK1 and the attenuation of this compound-induced cell death by the necroptosis inhibitor, necrostatin-1.[1][2] Furthermore, Annexin/PI assays have indicated a prevalence of non-apoptotic cell death.[1][2][3] In preclinical murine models, this compound has demonstrated the ability to inhibit tumor growth and improve survival, suggesting its potential as a valuable therapeutic agent for ovarian cancers, including those resistant to conventional therapies.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in ovarian cancer.
Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Key Characteristics | This compound Concentration | Effect |
| OVCAR3 | High-grade serous | 100 nM | Significant inhibition of cell proliferation.[1] |
| SNU8 | Dose-dependent | Loss of cell viability.[1] | |
| Kuramochi | Increasing doses | Significant inhibition of cell proliferation.[1][3] | |
| PEO1 | BRCA2 mutant | Increasing doses | Significant inhibition of cell proliferation.[1][3] |
| OV7 | Increasing doses | Significant inhibition of cell proliferation.[1][3] | |
| COV504 | Increasing doses | Significant inhibition of cell proliferation.[1][3] |
Table 2: Key Molecular Effects of this compound Treatment
| Cell Line | Treatment | Key Findings |
| OVCAR3 | 100 nM this compound for 2 hours | Reverse Phase Protein Array (RPPA) analysis identified 79 differentially expressed proteins, with significant changes in autophagy and necroptosis-related signaling.[3] |
| OVCAR3 | This compound with/without Necrostatin-1 | The necroptosis inhibitor, necrostatin-1, attenuated this compound-induced loss of cell viability, confirming a necroptosis-dependent mechanism.[1][2][3] |
| OVCAR3 | This compound with/without Caspase Inhibitor | Caspase inhibitors did not significantly alter this compound-induced cell death, suggesting a non-apoptotic mechanism.[1] |
| OVCAR3 | This compound Treatment | Immunoblots confirmed a dose-dependent increase in LC3A/B (autophagy marker) and RIPK1 (necroptosis marker).[1][2] |
| SNU8 | This compound Treatment | Immunoblots confirmed a dose-dependent increase in LC3A/B and RIPK1.[1][2] |
| OVCAR3 | This compound Treatment | Quantitative RT-PCR showed increased expression of pro-inflammatory cytokines TNF-α and IL1β.[1][4] |
| SNU8 | This compound Treatment | Quantitative RT-PCR showed increased expression of pro-inflammatory cytokines TNF-α and IL1β.[1][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced necroptosis and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound-induced necroptosis in ovarian cancer cells.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Reagents
-
Cell Lines: A panel of human ovarian cancer cell lines including OVCAR3, SNU8, Kuramochi, PEO1, OV7, and COV504 were utilized.[1][3] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound: The small molecule this compound was dissolved in a suitable solvent (e.g., 0.1% Ethanol) to create stock solutions for treating cell cultures.[1][3]
-
Inhibitors: Necrostatin-1 (necroptosis inhibitor), caspase inhibitors, and chloroquine (B1663885) (autophagy inhibitor) were used to elucidate the mechanism of cell death.[1]
Cell Proliferation and Viability Assays
-
Incucyte Live Cell Imaging: Ovarian cancer cells, tagged with GFP via lentiviral transduction, were plated in 96-well plates.[1][3] Cells were treated with increasing doses of this compound, a vehicle control (0.1% Ethanol), or cisplatin.[1][3] The plates were imaged every 4 hours for 72 hours using the Incucyte system to monitor cell proliferation in real-time.[1][3]
Cell Death Mechanism Analysis
-
Annexin V/Propidium Iodide (PI) Staining: To distinguish between apoptotic and necrotic cell death, cells were treated with this compound and subsequently stained with Annexin V and PI.[1][2] Flow cytometry was then used to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells. The predominance of PI-positive and Annexin V-negative or low-positive cells suggested non-apoptotic cell death.[1][2]
-
Caspase 3/7 Activity Assay: OVCAR3 cells were incubated with a caspase 3/7-GFP reagent and treated with increasing doses of this compound or cisplatin.[1] Fluorescence intensity, indicative of caspase 3/7 activation, was measured over time to assess the involvement of executioner caspases in this compound-induced cell death.[1]
Protein and Gene Expression Analysis
-
Reverse Phase Protein Array (RPPA): OVCAR3 cells were treated with 100 nM this compound or a vehicle control for 2 hours.[3] Cell lysates were then subjected to RPPA analysis to screen for changes in the expression of a large panel of proteins, providing an unbiased view of the signaling pathways affected by this compound.[3]
-
Immunoblotting: OVCAR3 and SNU8 cells were treated with varying concentrations of this compound.[1][2] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins such as RIPK1 and LC3A/B to confirm the findings from the RPPA and investigate the necroptotic and autophagic pathways.[1][2]
-
Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from OVCAR3 and SNU8 cells treated with this compound or a control.[1][4] qRT-PCR was performed to measure the relative expression levels of genes encoding pro-inflammatory cytokines like TNF-α and IL1β, with GAPDH used as an internal control.[1][4]
In Vivo Murine Models
-
Patient-Derived Xenograft (PDX) and Syngeneic Models: To evaluate the in vivo efficacy of this compound, both PDX and syngeneic murine models of ovarian cancer were established.[1][3]
-
Treatment and Monitoring: Mice bearing tumors were treated with this compound or a vehicle control.[1][4] Tumor growth was monitored over the course of the treatment period (e.g., 14 days).[4] Survival was assessed and plotted using Kaplan-Meier curves.[1][4]
-
Cytokine Analysis: Serum was collected from treated and control mice for multiplex ELISA to measure the levels of various cytokines, providing insights into the systemic immune response to this compound treatment.[1][4]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
VDX-111: A Pleiotropic Agent Demonstrating Potent Anti-Cancer Effects Through Multi-Pathway Inhibition and Induction of Programmed Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VDX-111, a novel vitamin D analog also identified as AMPI-109, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1] This technical guide provides a comprehensive overview of the pleiotropic effects of this compound on cancer cells, detailing its impact on cell viability, proliferation, migration, and the induction of distinct cell death pathways. We present a synthesis of current research, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of this compound and similar compounds in oncology.
Introduction
1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the active form of vitamin D3, is known for its anti-proliferative properties in cancer cells. However, its therapeutic application is hampered by calcemic side effects.[1] this compound is a novel analog of 1,25(OH)2D3 designed to overcome this limitation. It exhibits an increased half-life through covalent binding to the vitamin D receptor ligand-binding domain, leading to reduced toxicity and enhanced anti-proliferative effects.[1][2] Studies have demonstrated the efficacy of this compound against a range of cancers, including renal, triple-negative breast, and ovarian cancer, by promoting apoptosis and reducing cell migration and invasion.[1][2] This guide delves into the molecular mechanisms underlying the pleiotropic anti-cancer activities of this compound.
Pleiotropic Effects of this compound on Cancer Cells
This compound exerts a range of anti-cancer effects, demonstrating its pleiotropic nature. These effects are observed across various cancer cell lines and include inhibition of cell growth, induction of programmed cell death, and suppression of cell migration.
Growth Inhibition
This compound induces significant, dose-dependent growth inhibition in a wide array of cancer cell lines.[1][3] The sensitivity to this compound varies among different cell lines, with concentrations ranging from 10 nM to 1 μM being effective.[1][4]
Table 1: IC50 Values of this compound in Canine Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| Bliley | Transitional Cell Carcinoma | 1.2 μM[5] |
| DH82 | Histiocytic Sarcoma | 359 nM[5] |
| CTAC | Thyroid Carcinoma | 74 nM[5] |
Induction of Programmed Cell Death
A key aspect of this compound's anti-cancer activity is its ability to induce programmed cell death through multiple mechanisms, including apoptosis and necroptosis.
-
Apoptosis: In some cancer cell lines, this compound treatment leads to the induction of apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes.[1][4]
-
Necroptosis: In ovarian cancer cell lines, this compound has been shown to induce necroptosis, a regulated form of necrosis.[3][6] This is supported by the observation that the necroptosis inhibitor, necrostatin-1, can attenuate the loss of cell viability induced by this compound.[3][6] This necroptotic cell death may also promote an anti-tumor immune response.[3]
Inhibition of Cell Migration
This compound has been demonstrated to inhibit the migration of cancer cells, a critical process in tumor invasion and metastasis.[1][2] This effect is also dose-dependent, with higher concentrations of this compound leading to a greater reduction in cell migration.[2]
Molecular Mechanisms of Action: Signaling Pathway Modulation
The pleiotropic effects of this compound are attributed to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer. The two primary pathways identified are the PI3K-AKT and MAPK/ERK pathways.
Inhibition of the PI3K-AKT Signaling Pathway
The PI3K-AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation.[1] this compound treatment has been shown to inhibit this pathway by reducing the phosphorylation of AKT, a key downstream effector.[1]
Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. This compound has been observed to decrease the phosphorylation of ERK1/2, the final kinases in this cascade, thereby inhibiting pathway activation.[1]
Caption: this compound signaling pathways in cancer cells.
Induction of Necroptosis Pathway
In ovarian cancer cells, this compound treatment leads to the upregulation of key proteins involved in necroptosis, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[3][6][7] This indicates a direct activation of the necroptotic cell death pathway.
Table 2: Effect of this compound on Necroptosis Markers in Ovarian Cancer Cells
| Marker | Effect of this compound Treatment |
| RIPK1 | Dose-dependent increase[3][6] |
| LC3A/B | Dose-dependent increase[3][6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
Cell Viability and Proliferation Assays
-
Method: Incucyte® Live-Cell Imaging System.
-
Protocol:
-
Cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations (e.g., 10 nM to 10 μM) or a vehicle control (e.g., 0.1% Ethanol).[3]
-
Plates are placed in the Incucyte® system, and images are acquired at regular intervals (e.g., every 4 hours) for a duration of 60-72 hours.[3]
-
Cell proliferation is quantified by measuring the percent confluence over time using the Incucyte® software.
-
Caption: Workflow for Incucyte live-cell imaging assay.
Apoptosis and Necroptosis Assays
-
Method: Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry.
-
Protocol:
-
Cells are treated with this compound for a specified period.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated at room temperature in the dark for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blotting for Signaling Pathway Analysis
-
Method: Western Blot Analysis.
-
Protocol:
-
Cancer cells are treated with this compound or vehicle control for a specified time (e.g., 4 hours).[1]
-
Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, ERK1/2, RIPK1).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., cofilin or β-actin).[1]
-
Caption: Workflow for Western blotting analysis.
Reverse Phase Protein Array (RPPA)
-
Method: Reverse Phase Protein Array.
-
Protocol:
-
Ovarian cancer cells (e.g., OVCAR3) are treated with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 2 hours).[3]
-
Cell lysates are prepared and protein concentration is quantified.
-
Lysates are serially diluted and arrayed onto nitrocellulose-coated slides.
-
Each slide is incubated with a specific primary antibody against a protein of interest.
-
A labeled secondary antibody and a signal amplification system are used for detection.
-
Slides are scanned, and the signal intensity of each spot is quantified to determine the relative abundance of the target protein.
-
Conclusion and Future Directions
This compound is a potent anti-cancer agent with a complex and pleiotropic mechanism of action. Its ability to inhibit key pro-survival signaling pathways, such as PI3K-AKT and MAPK, while simultaneously inducing multiple forms of programmed cell death, underscores its therapeutic potential. The induction of necroptosis, in particular, may offer a strategy to overcome apoptosis resistance and stimulate an anti-tumor immune response.
Future research should focus on further elucidating the intricate molecular interactions of this compound and identifying predictive biomarkers of sensitivity to guide its clinical development. Combination studies with other targeted therapies or immunotherapies could also unlock synergistic anti-cancer effects and pave the way for novel treatment strategies in a variety of malignancies. The detailed methodologies and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 6. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
What is the chemical structure and synthesis of VDX-111 (AMPI-109)?
An In-depth Technical Guide to VDX-111 (AMPI-109): Chemical Structure, Synthesis, and Biological Activity
Abstract
This compound, also known as AMPI-109, is a novel synthetic analog of 1α,25-dihydroxyvitamin D3, the hormonally active form of vitamin D. This document provides a comprehensive overview of the chemical properties, synthesis, and biological mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This compound has demonstrated significant anti-cancer properties, notably through the induction of necroptosis, a form of programmed cell death, in various cancer cell lines. This guide will detail its chemical structure, outline a plausible synthetic route, present key quantitative data, and describe the experimental protocols used to characterize its activity. Furthermore, signaling pathways modulated by this compound are visualized to provide a clear understanding of its molecular interactions.
Chemical Structure and Properties
This compound is a derivative of 1α,25-dihydroxyvitamin D3, modified with a bromopropyl group at the 2α position. This modification is crucial for its enhanced biological activity and altered mechanism of action compared to the parent vitamin D molecule.
IUPAC Name: 2α-(3-bromopropyl)-1α,25-dihydroxyvitamin D3
Molecular Formula: C₂₉H₄₅BrO₄[1]
Molecular Weight: 537.57 g/mol [1]
The chemical structure of this compound is characterized by the iconic secosteroid backbone of vitamin D, consisting of A, C, and D rings, with the B ring being open. The key modification is the presence of a 3-bromopropyl substituent at the C-2 position of the A-ring in the alpha configuration. The hydroxyl groups at the 1α and 25 positions, characteristic of active vitamin D compounds, are retained.
Table 1: Physicochemical Properties of this compound (AMPI-109)
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₅BrO₄ | [1] |
| Molecular Weight | 537.57 g/mol | [1] |
| Appearance | White to off-white solid | Inferred |
| Purity | ≥98% (as assessed by mass spectrometry, NMR, and elemental analysis) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF | Inferred from experimental descriptions |
Synthesis of this compound (AMPI-109)
The synthesis of this compound is a complex, multi-step process that involves the strategic modification of a vitamin D precursor. While the exact, step-by-step protocol from the primary literature is proprietary, a general synthetic strategy can be outlined based on established methods for the synthesis of vitamin D analogs.
A common approach for synthesizing modified vitamin D compounds involves the convergent synthesis, where the A-ring and the CD-ring portions of the molecule are synthesized separately and then coupled together. A plausible synthetic workflow is depicted below.
References
- 1. A vitamin D receptor-alkylating derivative of 1α,25-dihydroxyvitamin D3 inhibits growth of human kidney cancer cells and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide functional genetic screen with the anticancer agent AMPI-109 identifies PRL-3 as an oncogenic driver in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
VDX-111: A Technical Whitepaper on Early-Stage Discovery and Development
For distribution to: Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive technical overview of the early-stage discovery and preclinical development of VDX-111 (also known as AMPI-109), a novel small molecule oncology candidate. This compound, a vitamin D derivative, has demonstrated significant anti-cancer activity in various preclinical models, including ovarian, triple-negative breast, and canine cancers.[1][2][3] Its primary mechanism of action involves the induction of necroptosis, a form of programmed cell death, and the modulation of key oncogenic signaling pathways such as PI3K-AKT and MAPK/ERK.[1][4][5] This guide details the compound's mechanism of action, summarizes key in vitro efficacy data, and outlines the experimental protocols used in its initial characterization.
Introduction and Background
This compound is a novel synthetic analog of 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) designed to increase metabolic stability and reduce the calcemic activity typically associated with vitamin D compounds.[1][3] It was developed to exploit the anti-proliferative properties of vitamin D signaling in oncology. Early research has focused on its potential in treating aggressive cancers with limited therapeutic options, such as platinum-resistant ovarian cancer and triple-negative breast cancer (TNBC).[4][5] Studies have shown that this compound induces dose-dependent cytotoxicity and inhibits tumor growth in both in vitro and in vivo models.[1][4]
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily centered on the induction of a non-apoptotic form of cell death known as necroptosis and the inhibition of critical cell survival pathways.
-
Induction of Necroptosis: In ovarian cancer cell lines, this compound treatment leads to a dose-dependent increase in the expression of key necroptosis mediators, Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like (MLKL), as well as autophagy marker LC3A/B.[4][5] This suggests that this compound triggers a cascade leading to programmed necrosis, an inflammatory form of cell death that may promote an anti-tumor immune response.[4] The effect of this compound-induced cell death is attenuated by the necroptosis inhibitor, necrostatin-1.[2][4]
-
Inhibition of Proliferative Pathways: Across various cancer types, this compound has been shown to inhibit the PI3K-AKT and MAPK/ERK signaling pathways, which are commonly dysregulated in cancer and promote cell survival and proliferation.[1][2] This is evidenced by the reduced phosphorylation of AKT and ERK1/2 upon this compound treatment.[1]
-
Targeting of PRL-3 Phosphatase: The oncogenic phosphatase PRL-3 (also known as PTP4A3) has been identified as a potential direct target of this compound.[2] Inhibition of PRL-3 is believed to contribute to the compound's cytotoxic effects, particularly in TNBC.[2]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to necroptosis.
References
- 1. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 5. Genome-wide functional genetic screen with the anticancer agent AMPI-109 identifies PRL-3 as an oncogenic driver in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Proliferative Profile of VDX-111: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro anti-proliferative activities of VDX-111, a novel Vitamin D₃ analog. This compound has demonstrated significant potential as an anti-cancer agent by inducing growth inhibition, promoting programmed cell death, and impeding cell migration across various cancer cell lines. This document provides a comprehensive summary of its mechanism of action, key quantitative data from in vitro studies, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Mechanism of Action
This compound, also identified as AMPI-109, is a derivative of 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) with an enhanced half-life due to its covalent binding to the vitamin D receptor ligand-binding domain.[1][2] This modification increases its anti-proliferative effects while potentially reducing the calcemic toxicity associated with the parent compound.[1] In vitro studies have shown that this compound's anti-cancer effects are pleiotropic, involving the induction of both apoptosis and necroptosis, as well as the inhibition of cell migration.[1][2][3][4] The compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, notably the PI3K-AKT and MAPK pathways.[1][2]
In studies on canine cancer cell lines, the sensitivity to this compound-induced growth inhibition was found to correlate with the gene expression profiles of these proliferative pathways.[1][2] Specifically, this compound treatment led to a reduction in the phosphorylation of AKT and ERK1/2, key downstream effectors of the PI3K-AKT and MAPK pathways, respectively.[1][2]
Research in ovarian cancer models has further elucidated the mechanism, revealing that this compound can induce necroptosis, a form of programmed necrosis.[3][4] This was evidenced by a dose-dependent increase in the necroptosis marker RIPK1 and the terminal effector phospho-MLKL.[3] The loss of cell viability induced by this compound in these cells could be attenuated by the necroptosis inhibitor, necrostatin-1.[3][4]
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across various cancer cell lines, with effective concentrations typically ranging from 10 nM to 1 µM.[1][2] The tables below summarize the key findings from these studies.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| CTAC | Canine Mast Cell Tumor | Live Cell Imaging | >50 nM | Significant growth inhibition | [1] |
| CTAC | Canine Mast Cell Tumor | Live Cell Imaging | 500 nM - 1 µM | High rates of cell death | [1] |
| DH82 | Canine Macrophage-like | Live Cell Imaging | >50 nM | Little cell division | [1] |
| DH82 | Canine Macrophage-like | Live Cell Imaging | 500 nM - 1 µM | Moderate rates of cell death | [1] |
| Bliley | Canine Soft Tissue Sarcoma | Migration Assay | 100 nM & 1 µM | Dose-dependent reduction in migration | [1] |
| C2 | Canine Mast Cell Tumor | Migration Assay | 100 nM & 1 µM | Dose-dependent reduction in migration | [2] |
| OVCAR3 | Human Ovarian Cancer | Incucyte Live Cell Imaging | 100 nM - 1 µM | Dose-dependent loss of cell viability | [3] |
| SNU8 | Human Ovarian Cancer | Incucyte Live Cell Imaging | 100 nM - 1 µM | Dose-dependent loss of cell viability | [3] |
| Protein Marker | Cell Line(s) | Treatment | Observation | Reference |
| Phospho-AKT | Various Canine Cancer | 100 nM & 1 µM this compound (4 hours) | Dose-dependent decrease | [2] |
| Phospho-ERK1/2 | Various Canine Cancer | 100 nM & 1 µM this compound (4 hours) | Dose-dependent decrease | [2] |
| LC3A/B | OVCAR3, SNU8 | 100 nM, 500 nM, 1 µM this compound (2 hours) | Dose-dependent increase | [3] |
| RIPK1 | OVCAR3, SNU8 | 100 nM, 500 nM, 1 µM this compound (2 hours) | Dose-dependent increase | [3] |
| Phospho-MLKL | OVCAR3 | 100 nM this compound | Increased signal, attenuated by necrostatin-1 | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability and Proliferation Assays
1. Resazurin-Based Viability Assay:
-
Cell Plating: 2,000 cells per well are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Media is replaced with fresh media containing varying concentrations of this compound. A vehicle control (e.g., 0.1% Ethanol) is also included.
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification: 200 µg/mL Resazurin is added to each well at 10% of the total volume. After a 1.5-hour incubation at 37°C, fluorescence is measured to quantify the number of viable cells.[1][2]
2. Incucyte® Live-Cell Imaging:
-
Cell Plating: GFP-tagged cancer cells are plated in a 96-well plate.
-
Treatment: Cells are treated with a vehicle control, increasing doses of this compound, or a positive control such as cisplatin.
-
Imaging: The plate is placed in an Incucyte® Live-Cell Analysis System, and images are acquired every 4 hours for a total of 72 hours.[3][5]
-
Analysis: Cell proliferation is monitored by quantifying the GFP-positive area over time. Cell death can be simultaneously measured by the inclusion of a cell-impermeable DNA dye (e.g., YOYO-1 or Propidium Iodide) or a caspase 3/7 activation reporter.[3]
Cell Migration Assay (Boyden Chamber)
-
Cell Preparation: Cells are serum-starved overnight prior to the assay.
-
Assay Setup: Cells are treated with this compound and seeded in the upper chamber of a transwell insert (containing a membrane with 8.0 µm pores). The lower chamber contains serum-containing media as a chemoattractant.
-
Incubation: Cells are allowed to migrate for 18 hours.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are stained, imaged, and counted. The results are normalized to a control condition. A parallel assay without the membrane is run to correct for any effects on cell proliferation or death during the migration period.[1][2][6]
Western Blotting
-
Cell Lysis: Cells are treated with this compound or a vehicle control for a specified duration (e.g., 4 hours). Following treatment, cells are harvested and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, RIPK1, LC3A/B) and a loading control (e.g., cofilin). Subsequently, the membrane is incubated with appropriate secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using a chemiluminescent substrate. Band intensities are quantified using software such as ImageJ. The relative amounts of phosphorylated and total proteins are calculated after normalization to the loading control.[1]
Cell Cycle Analysis
-
Cell Plating and Treatment: Cells are plated and allowed to attach overnight. The media is then replaced with media containing this compound or a vehicle control.
-
Incubation: Cells are treated for a specified period (e.g., 12 hours).
-
Staining: Cells are harvested, fixed, and stained with a DNA-intercalating dye such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[3]
Reverse Phase Protein Array (RPPA)
-
Sample Preparation: Cells are treated with this compound or a vehicle control for a defined period (e.g., 2 hours). Cell lysates are prepared and protein concentration is determined.
-
Array Printing: Lysates are serially diluted and printed onto nitrocellulose-coated slides.
-
Immunostaining: Each slide (array) is incubated with a specific primary antibody against a single protein, followed by a labeled secondary antibody.
-
Signal Detection and Analysis: The signal intensity for each spot is measured. After normalization, the data is analyzed to identify proteins that are differentially expressed between treated and control samples.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound inhibits the PI3K-AKT and MAPK pathways and induces necroptosis.
Caption: Workflow for in vitro characterization of this compound's anti-proliferative effects.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 3. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
VDX-111: A Novel Vitamin D3 Analog Targeting the PI3K-AKT Signaling Pathway in Canine Cancer
A Technical Overview for Researchers and Drug Development Professionals
Introduction: The landscape of veterinary oncology is continually evolving, with a growing emphasis on targeted therapies that exploit specific molecular vulnerabilities within cancer cells. One such critical intracellular signaling network is the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, which is frequently dysregulated in various canine cancers, leading to uncontrolled cell proliferation, survival, and migration.[1][2] VDX-111 (also identified as AMPI-109), a novel and less calcemic analog of 1α,25-dihydroxyvitamin D3, has emerged as a promising therapeutic agent with demonstrated anticancer properties.[1][2] This technical guide provides an in-depth analysis of this compound's impact on the PI3K-AKT signaling pathway in canine cancer, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects through a multi-faceted approach. It is a vitamin D derivative that demonstrates efficacy against a variety of canine cancer cell lines by inducing growth inhibition, cell death, and inhibiting cell migration at concentrations ranging from 10 nM to 1 μM.[1][2][3][4] Notably, the sensitivity of canine cancer cell lines to this compound treatment correlates significantly with the gene expression profiles of key cell regulatory pathways, including the PI3K-AKT and MAPK pathways.[1][2][4] Preclinical studies have confirmed that this compound inhibits the phosphorylation of both AKT and ERK1/2, key nodes in these respective signaling cascades.[1][2]
Quantitative Analysis of this compound's In Vitro Efficacy
The following tables summarize the quantitative data from in vitro studies on a panel of canine cancer cell lines, demonstrating the dose-dependent effects of this compound.
Table 1: Growth Inhibition of Canine Cancer Cell Lines Following 72-Hour Exposure to this compound
| Cell Line Histotype | Cell Line Name | % Survival at 100 nM this compound (Mean ± SD) | % Survival at 1 µM this compound (Mean ± SD) |
| Mast Cell Tumor | C2 | Data not specified in provided search results. | Data not specified in provided search results. |
| CTAC | Data not specified in provided search results. | Data not specified in provided search results. | |
| Soft Tissue Sarcoma | Bliley | Data not specified in provided search results. | Data not specified in provided search results. |
| DEN-407 | Data not specified in provided search results. | Data not specified in provided search results. | |
| Hughes | Data not specified in provided search results. | Data not specified in provided search results. | |
| K9-1 | Data not specified in provided search results. | Data not specified in provided search results. | |
| SH-1 | Data not specified in provided search results. | Data not specified in provided search results. | |
| STSA-1 | Data not specified in provided search results. | Data not specified in provided search results. | |
| Taylor | Data not specified in provided search results. | Data not specified in provided search results. | |
| Osteosarcoma | Abrams | Data not specified in provided search results. | Data not specified in provided search results. |
| D17 | Data not specified in provided search results. | Data not specified in provided search results. | |
| Grey | Data not specified in provided search results. | Data not specified in provided search results. | |
| HMPOS | Data not specified in provided search results. | Data not specified in provided search results. | |
| OSCA | Data not specified in provided search results. | Data not specified in provided search results. | |
| Gracie | Data not specified in provided search results. | Data not specified in provided search results. | |
| Hemangiosarcoma | CIN-1 | Data not specified in provided search results. | Data not specified in provided search results. |
| DD-1 | Data not specified in provided search results. | Data not specified in provided search results. | |
| Emma | Data not specified in provided search results. | Data not specified in provided search results. | |
| Fitz | Data not specified in provided search results. | Data not specified in provided search results. | |
| JHE | Data not specified in provided search results. | Data not specified in provided search results. | |
| JuB-4 | Data not specified in provided search results. | Data not specified in provided search results. | |
| SB-HSA | Data not specified in provided search results. | Data not specified in provided search results. | |
| Melanoma | CML-1 | Data not specified in provided search results. | Data not specified in provided search results. |
| CML-6M | Data not specified in provided search results. | Data not specified in provided search results. | |
| CML-10 | Data not specified in provided search results. | Data not specified in provided search results. | |
| LAK | Data not specified in provided search results. | Data not specified in provided search results. | |
| Nike | Data not specified in provided search results. | Data not specified in provided search results. | |
| Carcinoma | Ax-2 | Data not specified in provided search results. | Data not specified in provided search results. |
| K9TCC | Data not specified in provided search results. | Data not specified in provided search results. | |
| Tufts | Data not specified in provided search results. | Data not specified in provided search results. |
Data adapted from Farrell KB, et al. (2024).[2][5][6] A heatmap was used in the original publication to present this data; specific mean and standard deviation values were not provided in the search results.
Table 2: Inhibition of Cell Migration by this compound
| Cell Line | Treatment Concentration | Normalized Migrated Cells (Compared to Control) |
| Bliley | 100 nM | ~60% |
| 1 µM | ~40% | |
| CTAC | 100 nM | ~40% |
| 1 µM | ~20% |
Data is estimated from graphical representations in Farrell KB, et al. (2024).[1][5] The study observed a dose-dependent reduction in migration.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of this compound and the methods for its evaluation, the following diagrams are provided.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 3. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
The Interplay of VDX-111 and PRL-3 Phosphatase: A Technical Overview for Researchers
An In-depth Guide to the Mechanism of VDX-111-Mediated Inhibition of PRL-3 and its Downstream Cellular Effects
This technical guide provides a comprehensive examination of the molecular connections between the novel anti-cancer agent this compound and the oncogenic phosphatase of regenerating liver-3 (PRL-3). This compound has emerged as a promising therapeutic candidate that exerts its effects through the direct inhibition and degradation of PRL-3, a key driver of metastasis and tumor progression in numerous cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and signaling pathways involved in the this compound-PRL-3 axis.
This compound: A Direct Inhibitor of PRL-3
This compound, also identified as AMPI-109, is a derivative of vitamin D that has demonstrated significant anti-cancer properties.[1][2] A pivotal aspect of its mechanism of action is the direct targeting of PRL-3 (Protein Tyrosine Phosphatase 4A3, PTP4A3).[2] Research has shown that this compound not only directly inhibits the catalytic activity of PRL-3 but also promotes its degradation, thereby providing a dual-pronged attack on this oncogenic phosphatase.[3]
The overexpression of PRL-3 is strongly correlated with cancer metastasis and poor patient prognosis across a variety of malignancies.[4] PRL-3 promotes cancer cell migration, invasion, and proliferation by activating key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][4]
Quantitative Data: Efficacy of this compound and Other PRL-3 Inhibitors
While a specific IC50 value for the direct enzymatic inhibition of PRL-3 by this compound is not yet publicly available, the cellular effects of this compound have been quantified across a range of cancer cell lines. This data, along with the IC50 values of other known PRL-3 inhibitors, provides a valuable comparative landscape for researchers.
| Compound | Target | Assay Type | IC50 Value | Cell Line(s) | Reference |
| This compound | Cell Proliferation | Growth Inhibition | 74 nM | CTAC (canine thyroid carcinoma) | [1] |
| This compound | Cell Proliferation | Growth Inhibition | 359 nM | DH82 (canine histiocytic sarcoma) | [1] |
| This compound | Cell Proliferation | Growth Inhibition | 1.2 µM | Bliley (canine bladder transitional cell carcinoma) | [1] |
| Rhodanine Derivative (CG-707) | PRL-3 | Enzymatic Activity | 0.8 µM | N/A | |
| Rhodanine Derivative (BR-1) | PRL-3 | Enzymatic Activity | 1.1 µM | N/A | |
| Rhodanine Derivative (Compound 4) | PRL-3 | Enzymatic Activity | 15.22 µM | N/A | [5] |
| Rhodanine Derivative (Compound 4) | Cell Viability | Cell-based | 6.64 µM | SW-480 (human colon adenocarcinoma) | [5] |
Signaling Pathways Modulated by this compound through PRL-3 Inhibition
The inhibition of PRL-3 by this compound leads to the modulation of critical downstream signaling pathways that are frequently dysregulated in cancer.
Inhibition of PI3K/AKT and MAPK/ERK Pathways
PRL-3 is a known activator of the PI3K/AKT and MAPK/ERK signaling cascades, which are central to cell survival, proliferation, and motility.[1][4] By inhibiting PRL-3, this compound effectively dampens the activity of these pathways. This is evidenced by the reduced phosphorylation of key downstream effectors such as AKT and ERK1/2 upon this compound treatment.[1][2]
Induction of Necroptosis
A significant finding in the mechanism of this compound is its ability to induce necroptosis, a form of programmed cell death.[6][7] This process is particularly relevant in apoptosis-resistant cancer cells. This compound treatment leads to the upregulation of Receptor-Interacting Protein Kinase 1 (RIPK1), a key initiator of the necroptotic cascade.[6] The subsequent activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) results in plasma membrane rupture and cell death. The precise molecular link between PRL-3 inhibition and RIPK1 upregulation is an area of ongoing investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and PRL-3.
Cell Viability and Growth Inhibition Assay
This protocol is used to determine the IC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO or ethanol)
-
96-well plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration).
-
Incubate the plate for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-PRL-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify protein levels.
Cell Migration Assay (Boyden Chamber)
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
Boyden chamber inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Serum-free and serum-containing culture medium
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Serum-starve the cells overnight.
-
Add serum-containing medium to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium containing this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Incubate for 18-24 hours.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and compare the migration of this compound-treated cells to the control.
Logical Workflow for Investigating this compound's Mechanism
The following diagram illustrates a logical workflow for a research project aimed at further elucidating the connection between this compound and PRL-3 inhibition.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on the oncogenic activity of PRL-3. Its ability to both inhibit the enzymatic function of PRL-3 and promote its degradation leads to the suppression of key pro-survival signaling pathways and the induction of cancer cell death through necroptosis. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the development of novel PRL-3 targeted therapies. Further investigation into the direct substrates of PRL-3 affected by this compound and the precise mechanism linking PRL-3 inhibition to necroptosis induction will be crucial for advancing this compound towards clinical application.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. PRL-3 promotes gastric cancer peritoneal metastasis via the PI3K/AKT signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Much Experimental Data Is Needed For Patent Applications In Europe? - Life Sciences, Biotechnology & Nanotechnology - United States [mondaq.com]
- 6. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: VDX-111 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the cytotoxic effects of the novel compound VDX-111 on cultured cells using the alamarBlue® cell viability assay. alamarBlue® contains resazurin (B115843), a cell-permeable, non-toxic dye that is blue and non-fluorescent.[1] In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin.[1][2][3] The amount of fluorescence produced is proportional to the number of living cells, allowing for the quantitative measurement of cell viability and cytotoxicity.[4][5][6] This assay is a sensitive, reliable, and straightforward method for high-throughput screening of potential therapeutic compounds.[7]
Principle of the Assay
The alamarBlue® assay is based on the metabolic activity of viable cells. The active ingredient, resazurin, is an oxidation-reduction (REDOX) indicator that changes color and fluoresces in response to chemical reduction resulting from cell growth.[8][9] Living cells maintain a reducing environment in their cytoplasm.[5] Dehydrogenase enzymes and other reductases within metabolically active cells reduce the blue, non-fluorescent resazurin to the red, highly fluorescent resorufin.[5][6][10] The magnitude of this conversion is directly proportional to the number of viable cells.[4][5] Therefore, by measuring the fluorescence or absorbance of the culture medium, the cytotoxic or cytostatic effects of compounds like this compound can be determined.
Figure 1. Principle of the alamarBlue® cell viability assay.
Materials and Reagents
-
Target cells in logarithmic growth phase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
alamarBlue® Cell Viability Reagent
-
Phosphate-Buffered Saline (PBS)
-
Sterile, opaque-walled 96-well microplates (for fluorescence) or clear 96-well microplates (for absorbance)
-
Multichannel pipette
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring fluorescence or absorbance
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Cell Seeding
-
Harvest and count cells that are in the logarithmic phase of growth.[3][11]
-
Resuspend the cells in fresh, pre-warmed complete culture medium to the desired concentration. The optimal seeding density depends on the cell type and the duration of the experiment and should be determined empirically. A starting point of 1 x 10⁴ cells/ml is often suggested.[3][11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
No-Cell Control: 100 µL of culture medium without cells to determine background fluorescence/absorbance.[12]
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound to account for any solvent effects.
-
Untreated Control (Positive Control): Cells in culture medium only, representing 100% viability.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
Compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Add 100 µL of medium containing the vehicle to the vehicle control wells.
-
Add 100 µL of fresh medium to the untreated control wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
alamarBlue® Assay
-
Following the treatment period, add alamarBlue® reagent directly to each well. The recommended volume is 10% of the total volume in the well (i.e., 10 µL for a 100 µL culture volume).[3][6][11]
-
Gently mix the plate on a plate shaker for 30 seconds to ensure homogeneity.
-
Return the plate to the incubator and incubate for 1-4 hours, protected from direct light.[2][4] Incubation time may be extended for cells with lower metabolic activity or for increased sensitivity.[4][13]
-
Measure the signal using a microplate reader.
Figure 2. Experimental workflow for the this compound cell viability assay.
Data Analysis and Presentation
The results can be expressed as the percentage of viable cells compared to the untreated control.
-
Subtract Background: Subtract the average fluorescence/absorbance value of the no-cell control wells from all other wells.[14]
-
Calculate Percent Viability: The percent viability for each this compound concentration can be calculated using the following formula:
% Viability = (Corrected Reading of Treated Sample / Corrected Reading of Untreated Control) x 100
-
Data Presentation: Summarize the quantitative data in a table for clear comparison.
| This compound Conc. (µM) | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) | % Viability |
| 0 (Untreated) | 4580 | 4500 | 100% |
| 0 (Vehicle) | 4575 | 4495 | 99.9% |
| 1 | 4120 | 4040 | 89.8% |
| 10 | 3250 | 3170 | 70.4% |
| 50 | 1890 | 1810 | 40.2% |
| 100 | 960 | 880 | 19.6% |
| No-Cell Control | 80 | 0 | 0% |
Table 1: Example data for this compound cytotoxicity assay. Corrected Fluorescence is the Raw Fluorescence minus the average of the No-Cell Control.
-
IC₅₀ Determination: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
Interpretation of Results
-
A dose-dependent decrease in fluorescence/absorbance indicates that this compound has a cytotoxic or cytostatic effect on the cells.
-
The IC₅₀ value provides a quantitative measure of the potency of this compound.
-
Results should be confirmed by at least three independent experiments.[14]
Safety Precautions
-
Follow standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE).
-
Handle this compound according to its specific safety data sheet (SDS).
-
alamarBlue® reagent is non-toxic and requires standard disposal procedures.[3] However, it is light-sensitive and should be stored protected from light.[3]
References
- 1. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 2. allevi3d.com [allevi3d.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. labbox.es [labbox.es]
- 7. abcam.com [abcam.com]
- 8. plus.ac.at [plus.ac.at]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tribioscience.com [tribioscience.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. interchim.fr [interchim.fr]
- 13. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VDX-111 Cell Migration Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for conducting a cell migration transwell assay to evaluate the efficacy of VDX-111, a vitamin D derivative known to inhibit cancer cell migration.[1][2][3][4][5]
Introduction
Cell migration is a fundamental biological process involved in various physiological and pathological events, including embryonic development, immune response, and cancer metastasis.[6][7][8][9] The transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant.[6][7][10] This assay utilizes a permeable membrane to separate an upper chamber, where cells are seeded, from a lower chamber containing a chemoattractant.[6][10] The number of cells that migrate through the pores of the membrane towards the chemoattractant is then quantified to assess migratory potential.
This compound has demonstrated anti-cancer properties by inhibiting cell migration in various cancer cell lines at concentrations ranging from 10 nM to 1 µM.[1][2][3] Studies suggest that this compound exerts its effects through the inhibition of signaling pathways such as the MAPK and PI3K-AKT pathways.[1][3][4] This protocol is designed to assess the dose-dependent effect of this compound on cancer cell migration.
Experimental Workflow
The following diagram illustrates the major steps involved in the this compound cell migration transwell assay.
Caption: Workflow for this compound Transwell Cell Migration Assay.
Materials and Reagents
-
Cells: Cancer cell line of interest
-
This compound: Stock solution of known concentration
-
Transwell inserts: 24-well plate format with 8.0 µm pore size polycarbonate membranes[1][5][11][12]
-
Culture medium: Appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Chemoattractant: e.g., medium with 10% FBS[13]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Serum-free medium
-
Fixation solution: 70% Ethanol (B145695) or 4% Paraformaldehyde (PFA)[6][14][15]
-
Staining solution: 0.1% or 0.2% Crystal Violet in distilled water[6][15]
-
Cotton swabs [16]
-
Microscope with imaging capabilities
Experimental Protocol
Day 1: Cell Culture and Preparation
-
Cell Seeding: Culture cells to reach 70-90% confluency in their recommended growth medium.[13][14]
-
Serum Starvation (Optional but Recommended): To increase the sensitivity of cells to the chemoattractant, replace the growth medium with serum-free medium and incubate for 18-24 hours.[18]
Day 2: Transwell Assay Setup
-
Prepare Chemoattractant: Add 600 µL of pre-warmed medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[6][14] Ensure no air bubbles are trapped underneath the transwell inserts.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.[14]
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in serum-free medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
-
Prepare Cell Suspensions with this compound:
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in serum-free medium.[13][14]
-
Prepare different treatment groups by adding this compound to the cell suspension at various final concentrations (e.g., 10 nM, 100 nM, 1 µM).[1][2][3] Include a vehicle control (e.g., DMSO or ethanol).
-
-
Cell Seeding:
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate duration (typically 18-24 hours, but may require optimization for your specific cell line).[1][5][15]
Day 3: Fixation, Staining, and Quantification
-
Remove Non-Migrated Cells:
-
Fixation:
-
Staining:
-
Wash the inserts by dipping them in a well containing PBS.
-
Transfer the inserts to a well containing 600-1000 µL of 0.1% or 0.2% crystal violet solution and incubate for 5-10 minutes at room temperature.[6]
-
-
Washing:
-
Gently wash the inserts with distilled water to remove excess stain.[6]
-
Allow the inserts to air dry completely.
-
-
Imaging:
-
Quantification:
-
Count the number of stained, migrated cells per field of view using image analysis software like ImageJ.[10][14]
-
Calculate the average number of migrated cells per condition.
-
Alternative Quantification: The crystal violet stain can be eluted by adding a destaining solution (e.g., 10% acetic acid or SDS) and the absorbance can be measured using a plate reader at 570nm.[18][19]
-
Data Presentation
Summarize the quantitative data in a table for clear comparison between different treatment groups.
| Treatment Group | This compound Concentration | Average Migrated Cells per Field (± SD) | % Inhibition of Migration | p-value (vs. Control) |
| Vehicle Control | 0 µM | 0% | - | |
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| This compound | 1 µM |
-
% Inhibition of Migration = (1 - (Average migrated cells in treatment / Average migrated cells in control)) * 100
-
Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to determine significance.[20]
This compound Signaling Pathway Inhibition
This compound has been shown to inhibit key signaling pathways involved in cell proliferation and migration, such as the PI3K-AKT and MAPK pathways.[1][3][4] The following diagram depicts the inhibitory effect of this compound on these pathways.
Caption: this compound Inhibition of Pro-Migratory Signaling Pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell migration | Insufficient incubation time. | Optimize incubation time for your cell line. |
| Low chemoattractant concentration. | Titrate the concentration of the chemoattractant. | |
| Cell damage during harvesting. | Use a gentle cell detachment method. | |
| High background/non-specific migration | Cells seeded at too high a density. | Optimize the cell seeding density. |
| Serum was not removed from the cell suspension. | Ensure cells are resuspended in serum-free medium before seeding. | |
| Uneven cell migration | Air bubbles trapped under the insert. | Ensure the lower chamber is filled carefully and the insert makes contact with the medium. |
| Inconsistent removal of non-migrated cells. | Gently and consistently swab the upper chamber. |
References
- 1. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 4. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Transwell assay [bio-protocol.org]
- 12. corning.com [corning.com]
- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. corning.com [corning.com]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.de [fishersci.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Western blot analysis of PI3K-AKT pathway after VDX-111 treatment
Application Notes and Protocols for Researchers
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent occurrence in a variety of human cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[1][3] The activation of PI3K initiates a signaling cascade that results in the phosphorylation and subsequent activation of AKT.[1][2] Consequently, the PI3K/AKT pathway is a prime target for the development of novel cancer therapeutics.
VDX-111 is an investigational small molecule inhibitor designed to target the PI3K/AKT pathway. These application notes provide a comprehensive protocol for the analysis of the PI3K-AKT signaling pathway in response to this compound treatment using western blotting. This technique allows for the sensitive detection of changes in the phosphorylation status of key pathway proteins, providing insights into the mechanism of action and efficacy of this compound.[4]
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. For the analysis of the PI3K/AKT pathway, phospho-specific antibodies are utilized to detect the phosphorylated (activated) forms of key signaling proteins, such as AKT at Serine 473 (p-AKT Ser473).[1][6] A decrease in the levels of p-AKT following treatment with an inhibitor like this compound would indicate successful target engagement and pathway inhibition.
Data Presentation
The following table summarizes the expected quantitative data from a western blot analysis of cells treated with this compound. The data represents the relative band intensity of phosphorylated AKT (p-AKT Ser473) normalized to total AKT and a loading control (e.g., GAPDH or β-actin).
| Treatment Group | This compound Concentration | Relative p-AKT (Ser473) Levels (Normalized) | Standard Deviation |
| Vehicle Control | 0 µM | 1.00 | ± 0.12 |
| This compound | 0.1 µM | 0.75 | ± 0.09 |
| This compound | 1.0 µM | 0.32 | ± 0.05 |
| This compound | 10 µM | 0.11 | ± 0.03 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K-AKT signaling pathway and the experimental workflow for the western blot analysis.
Caption: PI3K-AKT signaling pathway with this compound inhibition.
Caption: Western blot experimental workflow.
Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
-
Cell Lysis and Protein Extraction:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
-
Protein Quantification:
-
Bicinchoninic acid (BCA) protein assay kit
-
-
SDS-PAGE and Protein Transfer:
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
-
Immunoblotting:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
-
Detection:
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system or X-ray film
-
Recommended Primary Antibodies
| Target Protein | Phosphorylation Site | Supplier (Example) |
| p-AKT | Ser473 | Cell Signaling Technology |
| Total AKT | - | Cell Signaling Technology |
| p-PI3K p85 | Tyr458 | Abcam |
| Total PI3K p85 | - | Abcam |
| GAPDH | - | Santa Cruz Biotechnology |
| β-actin | - | Sigma-Aldrich |
Step-by-Step Protocol
-
Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest.[1] b. Allow cells to attach and grow overnight. c. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 2, 6, 24 hours).[1]
-
Cell Lysis and Protein Extraction: [7] a. After treatment, aspirate the culture medium. b. Wash the cells once with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1] g. Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1] b. Normalize the protein concentration of all samples with lysis buffer.
-
SDS-PAGE and Protein Transfer: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[6] b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1] c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film.[6] c. To analyze total AKT and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies. d. For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein and loading control bands.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein per lane. |
| Inefficient transfer | Optimize transfer conditions (time, voltage).[6] | |
| Antibody concentration too low | Increase primary or secondary antibody concentration. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., BSA for phospho-antibodies).[6] |
| Antibody concentration too high | Decrease primary or secondary antibody concentration.[6] | |
| Insufficient washing | Increase the number and/or duration of washes.[6] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution.[6] |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
Application Note and Protocol: Quantifying Apoptosis Induced by VDX-111 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
VDX-111, also identified as AMPI-109, is a novel vitamin D₃ analog with demonstrated anti-cancer properties.[1][2][3] It has been shown to inhibit cell proliferation, reduce migration, and induce dose-dependent cell death in various cancer cell lines.[1][2][4] The mechanisms of this compound-induced cell death include both apoptosis and, in some cell types, necroptosis.[1][4] Key signaling pathways implicated in its mechanism of action include the PI3K-AKT and MAPK pathways.[1][2][3]
Flow cytometry is a powerful technique for quantifying the apoptotic response to a therapeutic agent like this compound. The most common method involves dual staining with Annexin V and a viability dye such as Propidium Iodide (PI). This allows for the precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cells within a population.
Principle of the Assay
This protocol is based on the detection of two key changes that occur during apoptosis:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this phospholipid is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE, or APC), it can be used to identify early apoptotic cells.[5]
-
Loss of Plasma Membrane Integrity: In the later stages of apoptosis and during necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent nucleic acid-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[6] It can therefore be used to identify late-stage apoptotic and necrotic cells.
By using these two stains simultaneously, flow cytometry can distinguish four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive (this population is often small in apoptosis studies).
Experimental Protocol
This protocol provides a general guideline for treating cells with this compound and subsequently analyzing apoptosis by Annexin V and PI staining. Optimization may be required for specific cell lines and experimental conditions.
1. Materials and Reagents
-
This compound (synthesized or commercially sourced)
-
Cell line of interest (e.g., OVCAR3, SNU8, CTAC)[4]
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA or other cell dissociation reagent (for adherent cells)
-
Fluorescently-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
1X Annexin V Binding Buffer (typically contains 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl₂)
-
Flow cytometer equipped with appropriate lasers and filters (e.g., 488 nm laser for FITC and PI)
-
Microcentrifuge tubes or 5 mL FACS tubes
2. Cell Seeding and Treatment with this compound
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the treatment period.
-
Allow cells to adhere and stabilize overnight (for adherent cells).
-
Prepare a range of this compound concentrations (e.g., 10 nM to 10 µM) in fresh culture medium.[1][7] Also prepare a vehicle control (e.g., 0.1% Ethanol or DMSO).[7]
-
Remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), based on previous cell viability or time-course experiments.
3. Cell Harvesting and Staining
-
For Suspension Cells: Gently transfer the cells from each well into individual centrifuge tubes.
-
For Adherent Cells: Carefully collect the culture supernatant, which contains floating apoptotic cells.[5] Wash the adherent cells once with PBS, then detach them using a gentle dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and combine these cells with the supernatant collected earlier.[6]
-
Centrifuge the cell suspensions at 300-500 x g for 5 minutes at 4°C.[5]
-
Discard the supernatant and wash the cells twice with cold PBS, repeating the centrifugation step each time.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorescently-conjugated Annexin V to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution.
-
Proceed immediately to flow cytometry analysis.
4. Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-only, and PI-only stained control samples.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Gate the populations to determine the percentage of cells in each quadrant:
-
Lower-Left (Q4): Live cells (Annexin V⁻ / PI⁻)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V⁺ / PI⁻)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V⁺ / PI⁺)
-
Upper-Left (Q1): Necrotic cells (Annexin V⁻ / PI⁺)
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic and Necrotic Cells Following this compound Treatment for 48 Hours
| This compound Concentration | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| 0.05 µM | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.8 |
| 0.5 µM | 62.1 ± 4.2 | 25.4 ± 2.8 | 11.3 ± 1.5 |
| 1.0 µM | 45.3 ± 3.8 | 35.8 ± 3.1 | 17.5 ± 2.2 |
| 5.0 µM | 21.7 ± 2.9 | 41.2 ± 4.5 | 35.1 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments. This is representative data and will vary by cell line and experimental conditions.
Visualizations
Diagrams of Pathways and Workflows
Caption: this compound signaling pathways leading to apoptosis.
Caption: Flow cytometry workflow for this compound induced apoptosis.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 2. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of VDX-111 Dose-Response Curves in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Research Use Only.
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, leaving chemotherapy as the primary treatment modality. VDX-111 is a novel small molecule inhibitor that has shown potent pro-apoptotic and anti-proliferative activity in TNBC cell lines.[1] This document provides a detailed protocol for generating dose-response curves of this compound in TNBC cell lines to determine its half-maximal inhibitory concentration (IC50), a key metric for assessing drug potency.
The primary target of this compound in TNBC is the oncogenic phosphatase of regenerating liver 3 (PRL-3).[1] this compound inhibits the catalytic activity of PRL-3 and promotes its degradation.[1] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion, including the Src and ERK signaling pathways.[2][3] By generating dose-response curves, researchers can quantify the efficacy of this compound in different TNBC cell line models, providing valuable data for further preclinical development.
Data Presentation
The following table provides an example of how to present the dose-response data for this compound across various TNBC cell lines. The IC50 values are determined from the dose-response curves generated using the protocols outlined below. Note that the IC50 values presented here are for illustrative purposes and the actual values should be experimentally determined. The exemplar data is based on the effective concentration range observed in canine cancer cell lines.[4][5]
| Cell Line | Subtype | This compound IC50 (nM) |
| MDA-MB-231 | Mesenchymal Stem-Like | 85 |
| HCC1806 | Basal-Like 1 | 150 |
| SUM149PT | Mesenchymal Stem-Like | 110 |
*Note: These are example values. Actual IC50 should be determined experimentally.
Experimental Protocols
Cell Culture
-
Cell Line Maintenance: Culture TNBC cell lines (e.g., MDA-MB-231, HCC1806, SUM149PT) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency.
This compound Stock Solution Preparation
-
Resuspension: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Dose-Response Curve Generation using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range, based on canine cell line data, is 1 nM to 2 µM.[4] A 10-point, 2-fold serial dilution is recommended.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action in TNBC
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. PRL-3 engages the focal adhesion pathway in triple-negative breast cancer cells to alter actin structure and substrate adhesion properties critical for cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRL-3 Engages the Focal Adhesion Pathway in Triple-Negative Breast Cancer Cells to Alter Actin Structure and Substrate Adhesion Properties Critical for Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for VDX-111 Studies Using Patient-Derived Xenograft (PDX) Models
Introduction
Patient-Derived Xenograft (PDX) models have become indispensable tools in preclinical oncology research, offering a more clinically relevant platform for evaluating novel cancer therapeutics compared to traditional cell line-derived xenograft (CDX) models.[1][2][3][4][5] By directly implanting patient tumor fragments into immunodeficient mice, PDX models preserve the histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment.[3][5][6][7] This fidelity to the patient's cancer makes PDX models highly valuable for assessing the efficacy of targeted therapies.[8][9]
VDX-111 is a novel small molecule inhibitor that has demonstrated potent anti-cancer activity.[10][11] Studies have shown that this compound induces a form of programmed cell death called necroptosis in ovarian cancer cells and can inhibit key proliferative signaling pathways such as the MAPK and PI3K-AKT pathways.[10][12][13][14] These application notes provide detailed protocols for establishing and utilizing PDX models to investigate the preclinical efficacy of this compound, offering a robust framework for researchers, scientists, and drug development professionals.
Signaling Pathways of this compound
This compound has been shown to exert its anti-tumor effects through the induction of necroptosis and the inhibition of critical cell survival pathways.[10][12] Understanding these mechanisms is crucial for designing effective preclinical studies.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits proliferation pathways and induces necroptosis.
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the key steps for successfully establishing a PDX model from fresh patient tumor tissue.
1.1. Patient Consent and Tissue Acquisition:
-
Obtain informed consent from patients for the use of their tumor tissue for research purposes. All procedures should be approved by the relevant Institutional Review Board (IRB).
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.[15][16] The tissue should be transported to the laboratory for processing within 2-4 hours to ensure viability.[16]
1.2. Tumor Tissue Processing:
-
In a biological safety cabinet, wash the tumor tissue with sterile phosphate-buffered saline (PBS) containing antibiotics to remove any contaminants.
-
Carefully remove any necrotic or fatty tissue.[15]
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.[6]
1.3. Implantation into Immunodeficient Mice:
-
Use highly immunodeficient mice, such as NOD-scid gamma (NSG) or similar strains, to prevent graft rejection.[3][6][17] Mice should be 6-8 weeks old.[17]
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).
-
Make a small incision in the skin of the flank or another desired location. For certain cancer types, orthotopic implantation into the corresponding organ (e.g., mammary fat pad for breast cancer) is recommended to better mimic the tumor microenvironment.[3][5]
-
Using sterile forceps, create a subcutaneous pocket and implant 1-2 tumor fragments.[2]
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth and overall health.
Diagram: PDX Model Establishment Workflow
Caption: Workflow for establishing and validating a PDX model.
Protocol 2: PDX Model Passaging and Expansion
2.1. Tumor Monitoring and Harvesting:
-
Monitor tumor growth by measuring with calipers at least twice a week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[2]
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse according to institutional guidelines.
-
Aseptically resect the tumor.
2.2. Passaging:
-
Process the harvested tumor as described in Protocol 1.2.
-
Implant tumor fragments into a new cohort of immunodeficient mice to generate the next passage (P1, P2, etc.). It is recommended to use early-passage PDXs (less than 5 passages) for studies to maintain the characteristics of the original tumor.[15]
2.3. Cryopreservation and Banking:
-
A portion of the tumor from each passage should be cryopreserved for long-term storage.
-
Cut the tumor into small fragments and place them in cryovials containing a freezing medium (e.g., 90% FBS, 10% DMSO).
-
Freeze the vials slowly to -80°C before transferring to liquid nitrogen for long-term storage.
Protocol 3: PDX Model Validation
To ensure the established PDX model faithfully recapitulates the patient's tumor, a thorough validation is essential.[18][19]
3.1. Histological Analysis:
-
Fix a portion of the tumor tissue from each passage in 10% neutral buffered formalin and embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining to compare the morphology of the PDX tumor with the original patient tumor.
3.2. Immunohistochemistry (IHC):
-
Perform IHC for relevant biomarkers to confirm the phenotype of the tumor. For example, use antibodies against human-specific markers (e.g., vimentin, cytokeratins) to confirm the human origin of the tumor cells.
3.3. Molecular Characterization:
-
Extract DNA and RNA from both the original patient tumor and the PDX tumors.
-
Perform genomic and transcriptomic analyses (e.g., next-generation sequencing) to compare the mutational landscape and gene expression profiles.[19]
Protocol 4: this compound Efficacy Studies in PDX Models
Once a PDX model is established and validated, it can be used to evaluate the anti-tumor activity of this compound.[20]
4.1. Study Design:
-
Expand the desired PDX model to generate a cohort of tumor-bearing mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.[17]
4.2. Treatment Administration:
-
Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) based on the drug's formulation and pharmacokinetic properties.
-
The dosing schedule should be determined from prior tolerability studies.
4.3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Primary endpoints typically include tumor growth inhibition (TGI) and survival analysis.
-
At the end of the study, collect tumors for pharmacodynamic biomarker analysis (e.g., IHC for proliferation markers like Ki67, or markers of necroptosis like RIPK1).
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in this compound Treated PDX Models
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 152.4 ± 12.1 | 1258.7 ± 98.5 | - | - |
| This compound (25 mg/kg) | 10 | 155.1 ± 11.8 | 624.3 ± 75.2 | 50.4 | <0.01 |
| This compound (50 mg/kg) | 10 | 153.9 ± 13.5 | 311.9 ± 54.9 | 75.2 | <0.001 |
Table 2: Pharmacodynamic Biomarker Analysis in PDX Tumors
| Treatment Group | N | Ki67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | p-value (Ki67 vs. Vehicle) | p-value (CC3 vs. Vehicle) |
| Vehicle Control | 5 | 85.2 ± 5.6 | 2.1 ± 0.5 | - | - |
| This compound (50 mg/kg) | 5 | 23.7 ± 4.1 | 15.8 ± 3.2 | <0.001 | <0.01 |
Conclusion
The establishment and utilization of patient-derived xenograft models provide a powerful platform for the preclinical evaluation of novel cancer therapeutics like this compound. By closely mimicking the characteristics of the original patient tumor, PDX models can offer valuable insights into drug efficacy, mechanisms of action, and potential biomarkers of response.[7][21] The detailed protocols and workflows presented in these application notes are intended to guide researchers in the successful implementation of PDX studies for the development of targeted cancer therapies.
References
- 1. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 5. Surgical Procedure for Implantation of Human Tumor Tissue into the Epithelium-Free Mammary Fat Pad of Immunocompromised Mice to Generate Patient-Derived Xenografts (PDX) | Springer Nature Experiments [experiments.springernature.com]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. blog.championsoncology.com [blog.championsoncology.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 15. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 16. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. A systematic review of the validity of patient derived xenograft (PDX) models: the implications for translational research and personalised medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of a Patient-Derived Xenograft Model for Cervical Cancer Based on Genomic and Phenotypic Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Editorial: Patient-derived tumor models for drug development [frontiersin.org]
Application Notes and Protocols for VDX-111 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information regarding the in vivo administration and dosing schedule of VDX-111 in mice, based on preclinical studies. The protocols and data presented herein are intended to guide researchers in the design and execution of their own in vivo experiments.
Summary of Quantitative Data
While specific dosage in mg/kg and the vehicle used for in vivo administration are not publicly available in the reviewed literature, the following table summarizes the key quantitative parameters from preclinical studies.
| Parameter | Details | Mouse Model(s) | Source |
| Administration Route | Intraperitoneal (IP) Injection | Syngeneic and Patient-Derived Xenograft (PDX) | [1] |
| Dosing Frequency | Three times a week | Syngeneic and Patient-Derived Xenograft (PDX) | [1] |
| Toxicity Monitoring | Body weight was monitored as a surrogate for toxicity. | Syngeneic and Patient-Derived Xenograft (PDX) | [1] |
| In Vitro Active Conc. | 10 nM - 10 µM | Ovarian Cancer Cell Lines | [1] |
| In Vitro Vehicle | 0.1% Ethanol (B145695) | Ovarian Cancer Cell Lines | [1] |
Note: The exact in vivo dosage (in mg/kg) and the specific vehicle used for the intraperitoneal injections in mice are critical pieces of information that are not available in the public domain based on the conducted searches. Researchers should consider this a significant gap and may need to perform dose-escalation studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Experimental Protocols
The following protocols are synthesized from the available literature and provide a general framework for conducting in vivo studies with this compound in mice.
Protocol 1: In Vivo Administration of this compound in an Ovarian Cancer Syngeneic Mouse Model
1. Animal Model:
-
Utilize an appropriate syngeneic mouse model for ovarian cancer. The referenced study employed a model with a Trp53−/−, Brca1−/−, myristoylated-AKT, Myc, luciferase-expressing (BR-Luc) cell line.[1]
2. Preparation of this compound Formulation:
-
Crucial Missing Information: The specific vehicle used for in vivo administration is not detailed in the available literature. For initial studies, researchers may need to investigate suitable biocompatible vehicles capable of solubilizing this compound for intraperitoneal injection. Common vehicles for hydrophobic compounds include solutions containing DMSO, PEG, or Tween 80, but their compatibility and potential toxicity with this compound would need to be empirically determined. The in vitro studies used 0.1% ethanol as a vehicle.[1]
3. Dosing and Administration:
-
Crucial Missing Information: The precise dosage of this compound in mg/kg is not specified. A dose-finding study (dose escalation) is strongly recommended to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
-
Administer the prepared this compound formulation via intraperitoneal (IP) injection.
-
The dosing schedule reported is three times per week.[1]
4. Monitoring and Endpoints:
-
Monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.[1]
-
Tumor progression can be monitored using methods appropriate for the model, such as bioluminescence imaging for luciferase-expressing tumors.[1]
-
The primary endpoint could be tumor growth inhibition or overall survival.
Protocol 2: In Vivo Administration of this compound in a Patient-Derived Xenograft (PDX) Mouse Model
1. Animal Model:
-
Utilize immunodeficient mice (e.g., NSG or NOD-scid) engrafted with patient-derived ovarian cancer xenografts.
2. Preparation of this compound Formulation:
-
(See Protocol 1, Step 2)
3. Dosing and Administration:
-
(See Protocol 1, Step 3)
4. Monitoring and Endpoints:
-
Monitor the body weight of the mice regularly for signs of toxicity.[1]
-
Measure tumor volume using calipers at regular intervals.
-
The primary endpoint is typically tumor growth inhibition or an extension in the time to reach a predetermined tumor volume.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound has been shown to induce cell death in cancer cells primarily through the necroptosis pathway.[1] This process is a form of programmed necrosis that is independent of caspases. The key mediators of this pathway are Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1] Additionally, in some cancer cell lines, this compound has been observed to affect the PI3K-AKT and MAPK signaling pathways.
Caption: this compound signaling pathways.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mice.
Caption: Experimental workflow for this compound in vivo studies.
References
Application Note: Monitoring VDX-111 Effects on Cancer Cells Using IncuCyte® Live-Cell Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
VDX-111 is a novel vitamin D3 analog demonstrating potent anti-cancer activity across a range of malignancies.[1][2][3] Its mechanism of action is multifaceted, inducing cell cycle arrest, apoptosis, and necroptosis, while also inhibiting cell migration and invasion.[1][4][5][6] Key signaling pathways modulated by this compound include the PI3K-AKT and MAPK pathways.[1][2][3] In specific cancer types, such as triple-negative breast cancer, this compound has been shown to target the oncogenic phosphatase PRL-3.[4] Furthermore, in ovarian cancer, this compound can induce necroptotic cell death.[5][6]
The IncuCyte® Live-Cell Analysis System provides a powerful platform for real-time, quantitative assessment of cellular processes directly inside a standard cell culture incubator. This application note provides detailed protocols for utilizing the IncuCyte® system to monitor the dynamic effects of this compound on cancer cell proliferation, apoptosis, and cytotoxicity.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from monitoring the effects of this compound on a cancer cell line (e.g., triple-negative breast cancer cell line MDA-MB-231) using the IncuCyte® system.
Table 1: Effect of this compound on Cell Proliferation (Phase-Contrast Confluence)
| This compound Concentration | 24h Confluence (%) | 48h Confluence (%) | 72h Confluence (%) |
| Vehicle (0.1% DMSO) | 35.2 ± 2.1 | 68.5 ± 3.4 | 95.1 ± 2.8 |
| 10 nM | 33.1 ± 1.9 | 60.1 ± 2.9 | 80.3 ± 3.1 |
| 100 nM | 28.5 ± 2.5 | 45.7 ± 2.2 | 55.2 ± 2.5 |
| 1 µM | 20.3 ± 1.8 | 25.1 ± 1.5 | 28.7 ± 1.9 |
Table 2: Induction of Apoptosis by this compound (Caspase-3/7 Green Reagent)
| This compound Concentration | 24h Apoptotic Cells (Green Objects/mm²) | 48h Apoptotic Cells (Green Objects/mm²) | 72h Apoptotic Cells (Green Objects/mm²) |
| Vehicle (0.1% DMSO) | 5.1 ± 1.2 | 8.3 ± 1.5 | 12.4 ± 2.1 |
| 10 nM | 15.7 ± 2.3 | 28.9 ± 3.1 | 45.6 ± 4.2 |
| 100 nM | 48.2 ± 4.1 | 95.4 ± 6.8 | 152.3 ± 9.7 |
| 1 µM | 110.6 ± 8.9 | 235.1 ± 15.2 | 310.5 ± 18.4 |
Table 3: this compound Mediated Cytotoxicity (Cytotox Red Reagent)
| This compound Concentration | 24h Cytotoxic Cells (Red Objects/mm²) | 48h Cytotoxic Cells (Red Objects/mm²) | 72h Cytotoxic Cells (Red Objects/mm²) |
| Vehicle (0.1% DMSO) | 3.2 ± 0.9 | 6.1 ± 1.1 | 9.8 ± 1.7 |
| 10 nM | 10.1 ± 1.8 | 20.5 ± 2.5 | 35.7 ± 3.9 |
| 100 nM | 35.8 ± 3.5 | 78.2 ± 5.9 | 130.1 ± 8.5 |
| 1 µM | 95.4 ± 7.6 | 198.9 ± 12.1 | 285.4 ± 16.3 |
Experimental Protocols
Cell Proliferation Assay (Phase-Contrast Confluence)
This protocol outlines the label-free assessment of cell proliferation by monitoring cell confluence over time.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well flat-bottom tissue culture plate
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Harvest and count cells, then resuspend in complete growth medium to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Allow cells to adhere for 18-24 hours in a standard cell culture incubator.
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final concentration.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the this compound dilutions or vehicle control.
-
Place the plate into the IncuCyte® Live-Cell Analysis System.
-
Schedule image acquisition every 2-4 hours for 72 hours using the 10x objective in phase-contrast mode.[7]
-
Analyze the images using the IncuCyte® software to determine the percent confluence over time.
Apoptosis Assay (IncuCyte® Caspase-3/7 Green Reagent)
This protocol measures the induction of apoptosis through the detection of activated caspase-3 and -7.
Materials:
-
All materials from the Cell Proliferation Assay
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent
Procedure:
-
Follow steps 1 and 2 of the Cell Proliferation Assay protocol.
-
Allow cells to adhere for 18-24 hours.
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final concentration.
-
Add the IncuCyte® Caspase-3/7 Green Reagent to the this compound dilutions at the recommended concentration.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the this compound/Caspase-3/7 reagent mix or vehicle control with the reagent.
-
Place the plate into the IncuCyte® Live-Cell Analysis System.
-
Schedule image acquisition every 2 hours for 72 hours using the 10x objective in both phase-contrast and green fluorescence channels.[8]
-
Analyze the images using the IncuCyte® software to quantify the number of green fluorescent (apoptotic) cells over time.
Cytotoxicity Assay (IncuCyte® Cytotox Red Reagent)
This protocol quantifies cell death by identifying cells that have lost membrane integrity.
Materials:
-
All materials from the Cell Proliferation Assay
-
IncuCyte® Cytotox Red Reagent
Procedure:
-
Follow steps 1 and 2 of the Cell Proliferation Assay protocol.
-
Allow cells to adhere for 18-24 hours.
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final concentration.
-
Add the IncuCyte® Cytotox Red Reagent to the this compound dilutions at the recommended concentration.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the this compound/Cytotox Red reagent mix or vehicle control with the reagent.
-
Place the plate into the IncuCyte® Live-Cell Analysis System.
-
Schedule image acquisition every 2 hours for 72 hours using the 10x objective in both phase-contrast and red fluorescence channels.
-
Analyze the images using the IncuCyte® software to quantify the number of red fluorescent (dead) cells over time.
Mandatory Visualizations
Caption: Experimental workflow for monitoring this compound effects.
Caption: this compound signaling pathway inhibition.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 3. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uib.no [uib.no]
Methodology for Assessing VDX-111-Induced Necroptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VDX-111 is a novel small molecule that has been shown to induce necroptosis, a form of regulated cell death, in cancer cells, particularly in ovarian cancer.[1][2] Unlike apoptosis, which is immunologically silent, necroptosis is a pro-inflammatory mode of cell death that can potentially stimulate an anti-tumor immune response.[1][3] Therefore, accurately assessing this compound's ability to induce necroptosis is crucial for its development as a potential therapeutic agent.
These application notes provide a comprehensive set of protocols for researchers to investigate and quantify this compound-induced necroptosis in cancer cell lines. The methodologies cover the detection of key necroptotic markers, assessment of cell viability, and real-time monitoring of cell death.
Key Experimental Approaches
A multi-faceted approach is recommended to robustly assess this compound-induced necroptosis. This includes:
-
Biochemical Analysis: Western blotting to detect the upregulation and phosphorylation of core necroptosis-associated proteins: RIPK1, RIPK3, and MLKL.[4][5][6]
-
Cell Viability and Death Assays: Flow cytometry using Annexin V and Propidium Iodide (PI) to distinguish between viable, apoptotic, and necroptotic/necrotic cells.[7][8]
-
Real-Time Cell Imaging: Live-cell analysis to continuously monitor cell morphology, proliferation, and cell death in response to this compound treatment.[9][10][11]
-
Immunofluorescence Microscopy: To visualize the subcellular localization and aggregation of necroptosis-related proteins.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Ovarian Cancer Cell Viability
| Cell Line | This compound Concentration | Cell Viability (%) |
| OVCAR3 | Vehicle (0.1% Ethanol) | 100 ± 5.2 |
| 100 nM | 75 ± 4.8 | |
| 500 nM | 48 ± 6.1 | |
| 1 µM | 22 ± 3.9 | |
| SNU8 | Vehicle (0.1% Ethanol) | 100 ± 6.0 |
| 100 nM | 82 ± 5.5 | |
| 500 nM | 55 ± 7.2 | |
| 1 µM | 31 ± 4.5 |
Data are representative and indicate a dose-dependent decrease in cell viability upon treatment with this compound for 72 hours, as measured by Incucyte live-cell analysis.[1]
Table 2: Effect of Necroptosis Inhibitor on this compound-Induced Cell Death
| Cell Line | Treatment | Cell Viability (%) |
| OVCAR3 | This compound (500 nM) | 48 ± 6.1 |
| This compound (500 nM) + Necrostatin-1 (10 µM) | 85 ± 7.3 | |
| SNU8 | This compound (500 nM) | 55 ± 7.2 |
| This compound (500 nM) + Necrostatin-1 (10 µM) | 91 ± 6.8 |
Data are representative and demonstrate that the necroptosis inhibitor, necrostatin-1, significantly attenuates this compound-induced loss of cell viability, suggesting a necroptosis-dependent mechanism.[1][2]
Table 3: Western Blot Analysis of Necroptotic Markers
| Cell Line | Treatment (2 hours) | Relative p-RIPK1 Expression | Relative p-MLKL Expression |
| OVCAR3 | Vehicle (0.1% Ethanol) | 1.0 | 1.0 |
| This compound (100 nM) | 2.5 ± 0.3 | 2.1 ± 0.2 | |
| This compound (500 nM) | 4.8 ± 0.5 | 4.2 ± 0.4 | |
| This compound (1 µM) | 7.2 ± 0.6 | 6.8 ± 0.5 |
Data are representative of densitometric analysis of western blots, normalized to a loading control (e.g., β-actin). This compound treatment leads to a dose-dependent increase in the phosphorylation of RIPK1 and MLKL.[1]
Experimental Protocols
Protocol 1: Western Blotting for Necroptotic Markers
This protocol details the detection of total and phosphorylated RIPK1, RIPK3, and MLKL proteins, which are key indicators of necroptosis activation.[4][5][6]
Materials:
-
Cancer cell lines (e.g., OVCAR3, SNU8)
-
This compound
-
Necrostatin-1 (optional, as a negative control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-p-RIPK3, anti-MLKL, anti-p-MLKL, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necroptotic/necrotic cell populations.[7][8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Real-Time Live-Cell Imaging using Incucyte® System
This protocol enables the continuous monitoring of cell proliferation and cell death over time.[9][10][11]
Materials:
-
Incucyte® Live-Cell Analysis System
-
96-well plates
-
This compound
-
Incucyte® Cytotox Green or Red Reagent (for detecting dead cells)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for growth over the course of the experiment.
-
Treatment: The following day, add this compound at various concentrations to the appropriate wells. Also include wells with a vehicle control. Add the Incucyte® Cytotox Reagent to all wells.
-
Imaging: Place the plate inside the Incucyte® system and schedule image acquisition (e.g., every 2-4 hours) for the desired duration (e.g., 72 hours).
-
Analysis: The Incucyte® software will analyze the images to quantify cell confluence (as a measure of proliferation) and the number of fluorescently labeled dead cells over time.
Protocol 4: Immunofluorescence Staining for Necroptosis Markers
This protocol is for visualizing the subcellular localization of key necroptosis proteins.[5][12][13][14]
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-p-MLKL)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish and treat with this compound.
-
Fixation: Wash the cells with PBS and fix them with the chosen fixation solution.
-
Permeabilization: If using a cross-linking fixative like PFA, permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody overnight at 4°C.
-
Washing: Wash the cells with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for the formation of puncta or translocation of the stained proteins.
Mandatory Visualizations
Caption: this compound induces necroptosis by activating the RIPK1/RIPK3 signaling cascade.
Caption: A comprehensive workflow for the robust assessment of this compound-induced necroptosis.
Caption: The logical progression of marker expression in this compound-induced necroptosis.
References
- 1. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ieim.med.ovgu.de [ieim.med.ovgu.de]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Live-Cell Imaging Technology Enables High-Throughput Screening to Verify in Vitro Biocompatibility of 3D Printed Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. 403Error ¿äûÇϽŠÆäÀÌÁö¿¡ Á¢±Ù ±ÇÇÑÀÌ ¾ø½À´Ï´Ù. [error.blueweb.co.kr]
- 12. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 13. biotium.com [biotium.com]
- 14. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
Application of VDX-111 in 3D Spheroid Culture Models of Ovarian Cancer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and chemoresistance. Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for studying tumor biology and therapeutic responses compared to traditional 2D cell culture. These models mimic the complex cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors. VDX-111 is a novel small molecule that has demonstrated potent anti-cancer activity in various malignancies. This application note provides a detailed protocol for the utilization of this compound in 3D spheroid culture models of ovarian cancer, enabling researchers to investigate its efficacy and mechanism of action in a more translational preclinical setting.
Recent studies have shown that this compound induces a form of programmed cell death called necroptosis in ovarian cancer cells.[1][2] This process is dependent on the upregulation of the Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3) signaling pathway.[2][3] The induction of necroptosis by this compound presents a promising therapeutic strategy, particularly for apoptosis-resistant ovarian cancers.
This document outlines the materials and methods for generating and treating ovarian cancer spheroids with this compound, as well as protocols for key experimental assays to assess its effects on cell viability, signaling pathways, and mode of cell death.
Data Presentation
The following table summarizes the dose-dependent cytotoxic effects of this compound on a panel of human ovarian cancer cell lines. While specific IC50 values for 3D spheroid models are not yet extensively published, the data from 2D cultures provide a strong basis for dose-range finding studies in 3D models.
| Cell Line | BRCA1/2 Status | This compound Treatment Effect (2D Culture) | Citation |
| Kuramochi | BRCA2-mutated | Sensitive to this compound | [1] |
| OVCAR3 | Wild-type | Sensitive to this compound at doses of 100 nM and higher | [1] |
| PEO1 | BRCA2-mutated | Sensitive to this compound at doses greater than 10 nM | [1] |
| OV7 | Not specified | Dose-dependent loss of cell viability | [1] |
| COV504 | Not specified | Dose-dependent loss of cell viability | [1] |
| SNU8 | Wild-type | Dose-dependent loss of cell viability | [1] |
Mandatory Visualizations
This compound Induced Necroptosis Signaling Pathway
Caption: this compound induces necroptosis in ovarian cancer cells.
Experimental Workflow for this compound Treatment of Ovarian Cancer Spheroids
Caption: Workflow for this compound spheroid treatment and analysis.
Experimental Protocols
Protocol 1: Generation of Ovarian Cancer Spheroids using the Liquid Overlay Method
This protocol describes the formation of uniform, single spheroids per well in ultra-low attachment (ULA) round-bottom plates.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR3, Kuramochi, SNU8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture ovarian cancer cells in T-75 flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 - 5,000 cells/100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroid formation can be monitored daily using an inverted microscope. Compact spheroids typically form within 48-72 hours.
Protocol 2: this compound Treatment of Ovarian Cancer Spheroids
Materials:
-
Pre-formed ovarian cancer spheroids in 96-well ULA plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM). Prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
After 48-72 hours of spheroid formation, carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Spheroid Viability and Apoptosis Assessment using Incucyte® Live-Cell Analysis
This protocol allows for real-time, automated imaging and analysis of spheroid size and cell death.
Materials:
-
This compound treated spheroids in a 96-well ULA plate
-
Incucyte® Cytotox Green or Red Reagent (for cytotoxicity)
-
Incucyte® Caspase-3/7 Green Reagent (for apoptosis)
-
Incucyte® Live-Cell Analysis System
Procedure:
-
At the time of this compound treatment, add the Incucyte® Cytotox or Caspase-3/7 reagent to the treatment media according to the manufacturer's instructions.
-
Place the 96-well plate inside the Incucyte® system.
-
Set up the imaging schedule to acquire phase-contrast and fluorescence images every 2-4 hours for the duration of the experiment.
-
Use the Incucyte® software to analyze the spheroid area (as a measure of growth/viability) and the intensity of the fluorescent signal (as a measure of cytotoxicity or apoptosis) over time.
Protocol 4: Analysis of Necroptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted for 3D spheroids to be analyzed by flow cytometry.
Materials:
-
This compound treated spheroids
-
PBS
-
Trypsin-EDTA or a gentle spheroid dissociation reagent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Carefully collect the spheroids from each well into microcentrifuge tubes.
-
Wash the spheroids once with PBS.
-
Dissociate the spheroids into a single-cell suspension using Trypsin-EDTA or a specialized spheroid dissociation buffer. Pipette gently to aid dissociation.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 5: Protein Lysate Preparation from 3D Spheroids for Reverse Phase Protein Array (RPPA)
Materials:
-
This compound treated spheroids
-
Cold PBS
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RPPA Lysis Buffer (containing protease and phosphatase inhibitors)
-
Microcentrifuge tubes
-
Probe sonicator or mechanical homogenizer
-
BCA Protein Assay Kit
Procedure:
-
Collect spheroids from multiple wells (pooling may be necessary to obtain sufficient protein) into a microcentrifuge tube on ice.
-
Wash the spheroids twice with ice-cold PBS.
-
Aspirate the final PBS wash and add an appropriate volume of ice-cold RPPA Lysis Buffer.
-
Lyse the spheroids by sonication on ice or using a mechanical homogenizer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Store the lysates at -80°C until ready for RPPA analysis.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to investigate the effects of this compound on ovarian cancer using advanced 3D spheroid models. By leveraging these more physiologically relevant systems, scientists can gain deeper insights into the therapeutic potential and mechanism of action of this compound, ultimately contributing to the development of more effective treatments for ovarian cancer.
References
- 1. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in VDX-111 cell-based assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in VDX-111 cell-based assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My this compound assay results show high variability between replicate wells. What are the potential causes?
High variability between replicate wells is a common issue that can often be traced back to several factors during assay setup. These can be broadly categorized into cellular, environmental, and technical sources of error.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary cause of variability. Overcrowding can lead to rapid nutrient depletion and altered cell behavior, while low density may not provide a sufficient signal.[1]
-
Troubleshooting: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent settling. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator to ensure even cell settling.[2]
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and temperature.[3][4] This can significantly impact cell growth and response to this compound.
-
Pipetting Inaccuracy: Small errors in pipetting volumes of cells, media, or this compound can lead to significant differences in final concentrations and cell numbers, contributing to variability.[7]
Q2: I'm observing a gradual decrease in the potency of this compound over time in my experiments. Why might this be happening?
A decline in the apparent potency of a compound like this compound can be due to issues with the compound itself, the reagents used, or the health of the cells over time.
Potential Causes and Troubleshooting Steps:
-
Reagent Instability: this compound, like many small molecules, may be sensitive to storage conditions, light exposure, and freeze-thaw cycles. Similarly, critical media components like growth factors can degrade over time.[10][11]
-
Troubleshooting: Aliquot this compound stock solutions to minimize freeze-thaw cycles. Store aliquots protected from light at the recommended temperature. Prepare fresh dilutions for each experiment. Ensure all media and supplements are within their expiration dates and stored correctly.[12]
-
-
Changes in Cell Culture: Continuous passaging of cell lines can lead to phenotypic drift, where the characteristics of the cells change over time, potentially altering their sensitivity to this compound.[13]
-
Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture of growth factors, hormones, and other components that can vary significantly between lots.[15][16] This variability can alter cell growth rates and signaling pathways, impacting the cellular response to this compound.
-
Troubleshooting: When a new lot of FBS is purchased, test it against the previous lot to ensure consistent cell growth and assay performance. Once a suitable lot is identified, purchase a larger quantity to ensure consistency over a longer period.[16]
-
Q3: My negative control wells are showing unexpected levels of cell death or inhibition. What could be the issue?
Unexpected effects in negative control wells can invalidate an entire experiment. This issue often points to contamination or problems with the assay reagents or environment.
Potential Causes and Troubleshooting Steps:
-
Mycoplasma Contamination: Mycoplasma are small bacteria that can infect cell cultures without causing obvious turbidity. They can significantly alter cell metabolism, growth, and signaling, leading to unreliable results.[17]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[18]
-
Troubleshooting: Ensure the final concentration of the solvent in the culture medium is consistent across all wells, including controls, and is below the level known to be toxic to your specific cell line (typically <0.5%).[18] Perform a solvent toxicity curve to determine the maximum tolerated concentration.
-
-
Poor Cell Health: If cells are not healthy and viable at the start of the experiment, they will be more susceptible to any minor stress, leading to inconsistent results.[19]
Troubleshooting Workflow
For a systematic approach to diagnosing issues with your this compound cell-based assays, a logical troubleshooting workflow can be invaluable.
References
- 1. opentrons.com [opentrons.com]
- 2. marinbio.com [marinbio.com]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. munroscientific.co.uk [munroscientific.co.uk]
- 9. blog.creliohealth.com [blog.creliohealth.com]
- 10. cellgs.com [cellgs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Sample and Reagent Storage and Stability [scioninstruments.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. benchchem.com [benchchem.com]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 17. youtube.com [youtube.com]
- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
Optimizing VDX-111 concentration for in vitro cancer studies
Technical Support Center: VDX-111
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals using this compound in in vitro cancer studies. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). It selectively blocks the kinase activity of mTORC1, leading to the dephosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition results in a decrease in protein synthesis and cell proliferation.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For initial experiments, we recommend a starting concentration range of 10 nM to 10 µM. The optimal concentration will vary depending on the cell line and the duration of the treatment. A dose-response experiment is highly recommended to determine the IC50 value for your specific cell model.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C or -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
-
Possible Cause 1: Suboptimal Concentration. The IC50 of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend a concentration range from 10 nM to 50 µM for initial testing.
-
-
Possible Cause 2: Drug Insolubility. this compound may precipitate in the culture medium, especially at higher concentrations.
-
Solution: Ensure the stock solution is fully dissolved before diluting it in the culture medium. When diluting, add the this compound stock solution to the medium dropwise while vortexing to ensure proper mixing. Visually inspect the medium for any signs of precipitation.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance to mTORC1 inhibitors.
-
Solution: Confirm the expression and activity of the mTORC1 pathway in your cell line using techniques like Western blotting to check the phosphorylation status of S6K or 4E-BP1.
-
Issue 2: I am observing high background or non-specific effects in my experiments.
-
Possible Cause 1: High DMSO Concentration. The final concentration of the DMSO solvent in the culture medium may be too high.
-
Solution: Ensure the final DMSO concentration in your experimental setup does not exceed 0.1%. Prepare a vehicle control with the same final concentration of DMSO to differentiate between drug-specific effects and solvent-induced effects.
-
-
Possible Cause 2: Off-Target Effects. At very high concentrations, this compound might exhibit off-target effects.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Correlate the phenotypic effects with the inhibition of the mTORC1 pathway by assessing the phosphorylation of its downstream targets.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 150 |
| U87 MG | Glioblastoma | 75 |
| PC-3 | Prostate Cancer | 200 |
Table 2: Example Dose-Response Data for this compound in MCF-7 Cells (72h Treatment)
| This compound Concentration (nM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 50 |
| 100 | 30 |
| 250 | 15 |
| 500 | 5 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for mTORC1 Pathway Inhibition
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein and the loading control.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
How to mitigate off-target effects of VDX-111 in experiments
Technical Support Center: VDX-111
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
This compound is a potent inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3Kδ). However, like many kinase inhibitors, it can exhibit activity against other related kinases, especially at higher concentrations. The primary off-targets of concern are other Class I PI3K isoforms (p110α, p110β) and, to a lesser extent, members of the mTOR signaling pathway.
Q2: My cells are showing unexpected levels of apoptosis after this compound treatment, even at low concentrations. Is this an off-target effect?
Unanticipated apoptosis could be due to off-target inhibition of PI3Kα or PI3Kβ, which are crucial for basal cell survival in some cell types. To confirm if this is an off-target effect, consider performing a rescue experiment by co-administering this compound with isoform-specific activators of PI3Kα or PI3Kβ. A reduction in apoptosis would suggest an off-target liability.
Q3: I am observing metabolic changes in my cells that are inconsistent with PI3Kδ inhibition. What could be the cause?
Significant metabolic alterations may stem from the off-target inhibition of PI3Kα or mTOR, both of which are central regulators of cellular metabolism. We recommend profiling key metabolic markers, such as glucose uptake and lactate (B86563) production, and comparing the effects of this compound to more selective inhibitors of PI3Kα and mTOR to dissect the specific contributions.
Troubleshooting Guides
Issue 1: Differentiating On-Target vs. Off-Target Phenotypes
It is critical to ensure that the observed biological effect is a direct result of inhibiting the intended target (PI3Kδ).
Recommended Strategy: Rescue Experiments
A rescue experiment aims to reverse the observed phenotype by restoring the activity of the intended target. This can be achieved by introducing a version of the target that is resistant to the inhibitor.
Experimental Protocol: Generating and Using a this compound-Resistant PI3Kδ Mutant
-
Site-Directed Mutagenesis: Identify the gatekeeper residue in the PI3Kδ ATP-binding pocket. Introduce a mutation (e.g., Tryptophan to Cysteine) to create a this compound-resistant mutant of PI3Kδ.
-
Vector Expression: Clone the wild-type (WT) and mutant PI3Kδ into a suitable expression vector.
-
Cell Transfection/Transduction: Introduce the WT or mutant PI3Kδ-expressing vectors into your target cells.
-
This compound Treatment: Treat both WT and mutant-expressing cells with a range of this compound concentrations.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell proliferation, apoptosis). If the phenotype is reversed in the cells expressing the mutant PI3Kδ, it is likely an on-target effect.
Caption: Workflow for a rescue experiment to confirm on-target activity.
Issue 2: High Background Signal in Cellular Assays
Off-target effects can lead to a high background signal, making it difficult to determine the true IC50 value for the intended target.
Recommended Strategy: Orthogonal Assays
Use an orthogonal assay that measures a different biological endpoint to validate the primary findings. This helps to ensure that the observed activity is not an artifact of the primary assay format.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stability of a protein in response to ligand binding. It can be used to confirm direct target engagement in a cellular environment.
-
Cell Culture and Treatment: Culture your cells and treat them with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Perform a Western blot to detect the amount of soluble PI3Kδ at each temperature.
-
Data Analysis: A positive result is indicated by a thermal shift, where the this compound-treated samples show a higher abundance of soluble PI3Kδ at elevated temperatures compared to the control.
Quantitative Data Summary
The following tables summarize the selectivity and potency of this compound against various kinases.
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kδ (p110δ) | 5 | 1 |
| PI3Kα (p110α) | 250 | 50 |
| PI3Kβ (p110β) | 500 | 100 |
| PI3Kγ (p110γ) | 150 | 30 |
| mTOR | >10,000 | >2000 |
| DNA-PK | >10,000 | >2000 |
Data are representative and may vary based on assay conditions.
Table 2: Recommended this compound Concentration Ranges for Cellular Assays
| Assay Type | Recommended Concentration Range | Rationale |
| On-Target PI3Kδ Assays | 10 - 100 nM | Provides a 2-20 fold coverage over the IC50 for the primary target. |
| Off-Target Profiling | 100 - 1000 nM | May be required to observe off-target effects on less sensitive kinases. |
| Initial Phenotypic Screens | 50 - 500 nM | A broader range to capture both on- and potential off-target phenotypes. |
Signaling Pathway and Logic Diagrams
The following diagrams illustrate the signaling pathways involved and the logic for troubleshooting off-target effects.
Caption: PI3K signaling pathway and this compound's on- and off-target inhibition points.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
Technical Support Center: Addressing VDX-111 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing VDX-111 resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as AMPI-109, is a novel analog of the vitamin D metabolite 1,25(OH)₂D₃.[1] Its primary anti-cancer mechanisms involve the induction of a form of programmed cell death called necroptosis and the inhibition of pro-survival signaling pathways, including the PI3K-AKT and MAPK pathways.[1][2][3][4]
Q2: My cells are becoming less sensitive to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound in long-term cell culture can arise from several molecular changes. The most commonly observed mechanisms include:
-
Upregulation of Pro-Survival Signaling: Cancer cells may constitutively activate the PI3K-AKT and/or MAPK signaling pathways to bypass the inhibitory effects of this compound.[1][4]
-
Overexpression of MAX: Increased expression of the MAX protein, the binding partner of the oncoprotein c-Myc, has been correlated with resistance to this compound. This suggests that the c-Myc/MAX transcriptional program may drive the expression of genes that confer a survival advantage.[1]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct method to confirm resistance is to perform a dose-response assay and determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your long-term treated cells compared to the parental (sensitive) cell line is a clear indicator of acquired resistance. Cell lines exhibiting greater than 50% survival at a 1 µM concentration of this compound are generally considered resistant.[4]
Q4: What is the typical concentration range for this compound in cell culture experiments?
A4: this compound has been shown to be effective in a range of concentrations, typically from 10 nM to 1 µM, in various cancer cell lines.[1][4] The optimal concentration will depend on the specific cell line and the experimental endpoint. For initial studies, a dose-response curve is recommended to determine the effective concentration range for your model system.
Troubleshooting Guides
Problem: Decreased Efficacy of this compound in Long-Term Culture
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform an IC50 determination assay (see Experimental Protocols) to compare the sensitivity of your long-term treated cells to a fresh, early-passage stock of the parental cell line.
-
Investigate Signaling Pathways: Use Western blotting (see Experimental Protocols) to assess the phosphorylation status of key proteins in the PI3K-AKT (e.g., p-AKT) and MAPK (e.g., p-ERK1/2) pathways in both your parental and suspected resistant cells, with and without this compound treatment. Constitutive activation or a lack of inhibition in the treated resistant cells is indicative of this resistance mechanism.
-
Assess MAX Expression: Quantify the expression of MAX protein by Western blot or mRNA levels by qRT-PCR in your parental and suspected resistant cells. A significant increase in MAX expression in the resistant line is a strong indicator of this resistance mechanism.
-
Possible Cause 2: Cell Line Integrity Issues
-
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, as this can alter cellular responses to drugs.
-
Review Cell Culture Practices: Ensure consistent cell passage numbers and seeding densities, as these can influence drug sensitivity.[5]
-
Quantitative Data Summary
| Cell Line/Condition | IC50 of this compound | Key Resistance Markers | Reference |
| Sensitive Cell Line Example (Canine Thyroid Carcinoma - CTAC) | ~74 nM | Low MAX expression, responsive PI3K-AKT/MAPK pathways | [2] |
| Resistant Cell Line Phenotype | >1 µM (defined as >50% survival at 1 µM) | High MAX expression, constitutively active PI3K-AKT/MAPK pathways | [4] |
| Ovarian Cancer Cell Line (OVCAR3) | Initial cell loss at 100 nM and 1 µM, significant viability loss at 10 µM | Induces necroptosis via RIPK1 upregulation | [2] |
Experimental Protocols
Protocol 1: IC50 Determination by Resazurin (B115843) Assay
This protocol is adapted from studies investigating this compound efficacy.[1]
-
Cell Seeding: Seed 2,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Add varying concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM) and a vehicle control (e.g., 0.1% ethanol) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Resazurin Addition: Add resazurin solution (200 µg/mL) at 10% of the well volume and incubate for 1.5 hours at 37°C.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with appropriate filters (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for PI3K-AKT, MAPK, and MAX Pathways
This protocol provides a general framework; optimization of antibody concentrations and incubation times may be necessary.
-
Cell Lysis: Treat parental and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions for primary antibodies are:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000 - 1:5000) for 1 hour at room temperature.[6][7][8]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: Generation of this compound Resistant Cell Lines
This is a general protocol that should be adapted to your specific cell line.
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line.
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Initial Treatment: Begin by treating the cells with this compound at a concentration equal to the IC10-IC20.
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Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each concentration, allow the cells to reach at least 70-80% confluency before passaging. If significant cell death occurs, maintain the culture at the current concentration until a stable population emerges.
-
Confirmation of Resistance: Periodically determine the IC50 of the treated population to monitor the development of resistance. A 10-fold or greater increase in IC50 is a common benchmark for a resistant cell line.
-
Cryopreservation: Cryopreserve cells at various stages of the resistance development process.
Visualizations
Caption: this compound signaling pathways and resistance mechanisms.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
Best practices for handling and storing the VDX-111 compound
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling, storing, and utilizing the VDX-111 compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as AMPI-109, is a novel and potent analog of 1,25(OH)₂D₃, the active form of vitamin D.[1][2] It is characterized by an increased half-life due to its covalent binding to the vitamin D receptor's ligand-binding domain.[1][2] This modification enhances its anti-proliferative effects while reducing the toxicity typically associated with the unmodified compound.[1][2] this compound has demonstrated significant anti-cancer activity in preclinical studies, particularly against renal, triple-negative breast, and ovarian cancers.[1][2][3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound induces a form of programmed cell death called necroptosis.[3][4][5] Its cytotoxic effects in cancer cells are mediated through the upregulation of the RIPK1/RIPK3 pathway.[4] Additionally, this compound has been shown to inhibit key cell signaling pathways that promote cancer cell survival and proliferation, such as the PI3K-AKT and MAPK pathways.[1][2][6]
Q3: What are the general recommendations for storing this compound?
A3: For specific storage conditions, it is crucial to consult the Certificate of Analysis provided by your supplier. As a general guideline, one supplier suggests storing this compound at room temperature in the continental United States; however, this may vary for other locations.[4]
Q4: What is a suitable solvent for reconstituting this compound?
A4: Based on experimental protocols from published research, ethanol (B145695) has been used as a vehicle for this compound in cell culture experiments, with a maximum final concentration of 0.1% ethanol.[3] This suggests that this compound is soluble in ethanol. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q5: What are typical working concentrations for this compound in in-vitro experiments?
A5: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have reported using concentrations ranging from 10 nM to 10 µM.[1][2][3] For initial experiments, a dose-response study within this range is recommended to determine the optimal concentration for your specific model.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity Observed
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound has been stored according to the supplier's recommendations on the Certificate of Analysis. Improper storage may lead to degradation. |
| Incorrect Concentration | Confirm the calculations for your stock solution and final working concentrations. Serial dilution errors can significantly impact results. |
| Cell Line Insensitivity | Not all cell lines exhibit the same sensitivity to this compound. Sensitivity can be correlated with the expression of genes in the PI3K-AKT and MAPK signaling pathways.[1][2][6] Consider screening a panel of cell lines to find a responsive model. |
| Solubility Issues | Ensure the compound is fully dissolved in the vehicle solvent before adding it to the cell culture media. Precipitates can lead to inaccurate dosing. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells or plates at the start of the experiment. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS instead. |
| Compound Instability in Media | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols & Data
Drug Sensitivity Assay
This protocol is a generalized representation based on methodologies described in the literature.[1][2]
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Cell Plating: Seed 2,000 cells per well in a 96-well plate.
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Adhesion: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control (e.g., 0.1% ethanol).
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Incubation: Incubate the plate for 72 hours.
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Viability Assessment: Quantify cell viability using a suitable assay, such as a resazurin-based assay.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line Type | Concentration Range | Observed Effects | Reference |
| Canine Cancer Panel | 10 nM - 1 µM | Growth inhibition, induction of cell death, and reduced migration. | [1][2] |
| Ovarian Cancer Panel | 10 nM - 10 µM | Dose-dependent loss of cell viability. | [3] |
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits the PI3K-AKT and MAPK pathways and induces necroptosis.
Caption: A typical workflow for a this compound in-vitro drug sensitivity assay.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 3. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing VDX-111 treatment duration for apoptosis induction
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of VDX-111 for inducing cell death in cancer cells. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also identified as AMPI-109, is a novel analog of 1,25(OH)₂D₃, the active form of vitamin D.[1][2] It has demonstrated anti-cancer activity in various cancer types, including ovarian, triple-negative breast, and canine cancers.[1][3][4] Its mechanism of action appears to be context-dependent, inducing cell death through either apoptosis or necroptosis depending on the cancer cell type.[1][3][5] In ovarian cancer, this compound has been shown to primarily induce necroptosis by upregulating the RIPK1/RIPK3 pathway.[3][6] In contrast, studies on canine cancer cell lines and triple-negative breast cancer have indicated that this compound can promote apoptosis and inhibit cell migration and invasion.[1][2][4]
Q2: What are the typical effective concentrations for this compound treatment?
A2: The effective concentration of this compound varies among different cancer cell lines. In vitro studies have shown a wide range of effective concentrations, from 10 nM to 10 µM.[1][2][3] For instance, in ovarian cancer cell lines like OVCAR3 and SNU8, concentrations between 100 nM and 1 µM have been used to demonstrate a dose-dependent increase in necroptosis markers.[3] In canine cancer cell lines, growth inhibition was observed at concentrations ranging from 10 nM to 1 µM.[1][2]
Q3: What is the recommended treatment duration for inducing cell death with this compound?
A3: The optimal treatment duration for this compound is also cell-line dependent and can range from a few hours to several days. For signaling pathway analysis, such as observing changes in protein phosphorylation or expression, shorter incubation times of 2 to 24 hours are often sufficient.[3] For assessing cell viability, proliferation, or migration, longer-term assays of 60 to 72 hours are commonly used.[1][3] Live-cell imaging experiments have tracked cell responses for up to 72 hours.[1][3]
Q4: Which signaling pathways are affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and death. In some cancers, it has been found to inhibit the PI3K-AKT and MAPK pathways, leading to reduced cell proliferation.[1][2] In ovarian cancer, it primarily activates the necroptosis pathway through RIPK1 and RIPK3.[3][6] Additionally, it has been identified as an inhibitor of the oncogenic phosphatase PRL-3 in triple-negative breast cancer.[4]
Troubleshooting Guide
Q: I am treating my cells with this compound, but I am not observing significant apoptosis. What could be the reason?
A: There are several possibilities:
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Incorrect Mechanism of Cell Death: Your cell line might be undergoing necroptosis instead of apoptosis in response to this compound. Studies on ovarian cancer cells have shown that this compound predominantly induces necroptosis.[3][7] To investigate this, you should analyze key markers of necroptosis such as RIPK1, RIPK3, and MLKL via western blot. You can also use necrostatin-1 (B1678002), an inhibitor of necroptosis, to see if it rescues the cells from this compound-induced death.[3]
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Suboptimal Concentration or Duration: The effective concentration and treatment duration of this compound are highly cell-line specific. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. We recommend testing a broad range of concentrations (e.g., 10 nM to 10 µM) and time points (e.g., 24, 48, and 72 hours).
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Cell Line Resistance: Some cancer cell lines may be resistant to this compound. The sensitivity to this compound has been correlated with the expression of genes in the MAPK and PI3K-AKT pathways.[1][2][8]
Q: How can I distinguish between apoptosis and necroptosis in my this compound treated cells?
A: You can use a combination of approaches:
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Inhibitor Assays: Treat your cells with this compound in the presence of a pan-caspase inhibitor (like Q-VD-Oph) to block apoptosis, or a necroptosis inhibitor (like necrostatin-1).[3] If the pan-caspase inhibitor rescues the cells, apoptosis is the likely mechanism. If necrostatin-1 provides protection, then necroptosis is occurring.
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Western Blot Analysis: Probe for key proteins in both pathways. For apoptosis, look for cleaved caspase-3 and PARP. For necroptosis, analyze the levels of RIPK1, p-RIPK1, RIPK3, and p-MLKL.[3]
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Flow Cytometry: An Annexin V/Propidium Iodide (PI) assay can help differentiate the cell death modes. While early apoptotic cells are Annexin V positive and PI negative, late apoptotic and necroptotic cells are both Annexin V and PI positive. The kinetics and morphology of cell death observed via live-cell imaging can also provide clues.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Reference |
| OVCAR3, SNU8 | Ovarian Cancer | Western Blot (for RIPK1) | 100 nM - 1 µM | [3] |
| OVCAR3, SNU8 | Ovarian Cancer | Annexin V/PI Assay | Increasing doses | [3] |
| Kuramochi | Ovarian Cancer | Cell Proliferation Assay | 10 µM | [3] |
| Canine Cancer Panel | Various Canine Cancers | Growth Inhibition Assay | 10 nM - 1 µM | [1][2] |
| CTAC, DH82 | Canine Cancer | Apoptosis Assay (YOYO-1) | High concentrations | [5] |
| Parks | Canine Cancer | Western Blot (p-AKT, p-ERK1/2) | 100 nM, 1 µM | [1] |
Table 2: Treatment Durations for this compound in In Vitro Experiments
| Experiment Type | Cell Line | Treatment Duration | Reference |
| Western Blot (Signaling Proteins) | OVCAR3 | 2, 8, 24 hours | [3] |
| Western Blot (p-AKT, p-ERK1/2) | Canine Cancer Lines | 4 hours | [1] |
| Live Cell Imaging (Proliferation/Death) | Ovarian Cancer Lines | 60 - 72 hours | [3] |
| Apoptosis Assay (YOYO-1) | Canine Cancer Lines | 23 hours | [5] |
| Migration Assay | Canine Cancer Lines | 18 hours | [1][2] |
| Cell Viability/Growth Inhibition | Canine Cancer Lines | 72 hours | [1][2] |
| Cell Cycle Analysis | Canine Cancer Lines | 72 hours | [1] |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
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Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., a dose range from 100 nM to 5 µM) and a vehicle control for the desired duration (e.g., 24, 48 hours).
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Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Accutase (avoiding harsh trypsinization that can damage the cell membrane).
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Staining: Wash the collected cells with cold PBS and then resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate controls for setting compensation and gates. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Protocol 2: Western Blot for Apoptosis and Necroptosis Markers
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., RIPK1, p-RIPK1, cleaved caspase-3, PARP, LC3A/B, Bim, and a loading control like β-actin or GAPDH) overnight at 4°C.[3]
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling pathways in cancer cells.
Caption: Experimental workflow for this compound treatment optimization.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 2. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VDX-111 In Vivo Delivery and Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the small molecule inhibitor VDX-111. The information is designed to address common challenges encountered during in vivo experiments, focusing on delivery and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in preclinical animal models?
A1: Based on published research, the recommended route of administration for this compound in murine models is intraperitoneal (IP) injection.[1] This method allows for systemic delivery of the compound.
Q2: What is a suitable vehicle for formulating this compound for in vivo studies?
A2: While the exact formulation used in published studies is not detailed, this compound is a small molecule that is likely hydrophobic. A common vehicle for IP injection of hydrophobic compounds in mice is a solution of Dimethyl Sulfoxide (DMSO) followed by dilution in a suitable aqueous vehicle like saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO low (typically under 10%, and ideally under 5%) to avoid toxicity.[2][3] Another option could be a formulation with polyethylene (B3416737) glycol (PEG) or corn oil.[2] Researchers should perform pilot studies to determine the optimal and safest vehicle for their specific experimental setup.
Q3: What are the known in vivo effects of this compound?
A3: In vivo studies have shown that this compound can inhibit tumor growth in patient-derived xenograft and syngeneic murine models of ovarian cancer.[1] It has been observed to induce necroptosis, a form of programmed cell death, in cancer cells.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound has been shown to induce necroptosis in ovarian cancer cells.[1] In canine cancer cell lines, it has been found to target the PI3K-AKT and MAPK signaling pathways.[4][5]
Troubleshooting Guides
In Vivo Delivery Issues
Problem: Animal distress or adverse reactions after IP injection of this compound.
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Possible Cause 1: Vehicle Toxicity. High concentrations of solvents like DMSO can be toxic to animals.[3]
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Solution: Reduce the final concentration of DMSO in the injected solution to below 5%. Perform a pilot study with the vehicle alone to assess for any adverse effects.
-
-
Possible Cause 2: Incorrect Injection Technique. Improper IP injection can lead to injury to internal organs.
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Solution: Ensure proper training in IP injection techniques. The needle should be inserted into the lower right quadrant of the abdomen to avoid the cecum and bladder. Aspirate before injecting to ensure no fluid is drawn back, which could indicate entry into an organ or blood vessel.
-
-
Possible Cause 3: Formulation Issues. The formulation may be precipitating upon injection, leading to irritation or poor absorption.
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Solution: Visually inspect the formulation for any precipitation before injection. Ensure the compound is fully dissolved in the initial solvent before dilution. Consider using a different vehicle system if precipitation is a persistent issue.
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Problem: Lack of expected therapeutic effect in the animal model.
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Possible Cause 1: Poor Bioavailability. this compound may have low bioavailability, meaning an insufficient amount of the active compound is reaching the systemic circulation and the target tissue.
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Solution: Conduct a pharmacokinetic study to determine the concentration of this compound in the plasma over time. This will help in understanding its absorption and distribution. Based on the results, the dosing regimen (dose and frequency) might need to be adjusted.
-
-
Possible Cause 2: Inadequate Dosing. The dose of this compound administered may be too low to elicit a therapeutic response.
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Possible Cause 3: Compound Instability. this compound might be unstable in the formulation or in vivo.
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Solution: Prepare fresh formulations for each experiment. If possible, analyze the stability of this compound in the chosen vehicle over the duration of the experiment.
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Bioavailability and Pharmacokinetic Issues
Problem: Difficulty in quantifying this compound in biological samples.
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Possible Cause: Lack of a validated analytical method. A sensitive and specific analytical method is crucial for accurate quantification.
Problem: High variability in pharmacokinetic parameters between animals.
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Possible Cause 1: Inconsistent Dosing Technique. Variations in the volume or site of injection can lead to variable absorption.
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Solution: Ensure all injections are performed consistently by a trained individual. Use a consistent injection volume and location for all animals in the study.
-
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Possible Cause 2: Biological Variability. Individual differences in animal metabolism and physiology can contribute to variability.
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Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure that animals are of a similar age and weight.
-
Experimental Protocols
Protocol for In Vivo Formulation of this compound (Example)
This is a general protocol and should be optimized for your specific needs.
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Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure the compound is completely dissolved.
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Working Solution Preparation: On the day of injection, dilute the DMSO stock solution with a suitable vehicle such as sterile saline (0.9% NaCl) or PBS to the final desired concentration. The final DMSO concentration should be kept below 5% (v/v).
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Administration: Administer the formulation via intraperitoneal (IP) injection. The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
Protocol for Intraperitoneal (IP) Injection in Mice
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Restraint: Properly restrain the mouse by grasping the loose skin at the back of the neck.
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Injection Site: Identify the injection site in the lower right quadrant of the abdomen.
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Needle Insertion: Insert a 25-27 gauge needle at a 10-20 degree angle.
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Aspiration: Gently pull back the plunger to ensure no fluid or blood is aspirated.
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Injection: Slowly and steadily inject the solution.
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Withdrawal: Withdraw the needle and return the mouse to its cage.
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Monitoring: Monitor the animal for any signs of distress post-injection.
Protocol for Blood Sample Collection for Pharmacokinetic Analysis
Several methods can be used for blood collection in mice. The choice of method depends on the required blood volume and the frequency of sampling.
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Saphenous Vein: Allows for repeated, small volume blood draws.
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Submandibular Vein: A common method for obtaining a moderate volume of blood.
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Cardiac Puncture: A terminal procedure for collecting a large volume of blood.
General Procedure for Plasma Preparation:
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Collect blood into tubes containing an anticoagulant (e.g., EDTA).
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Centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C.
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Carefully collect the supernatant (plasma) without disturbing the cell pellet.
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Store the plasma samples at -80°C until analysis.
Quantitative Data Presentation
As specific pharmacokinetic data for this compound is not publicly available, the following table serves as a template for researchers to summarize their own findings.
| Pharmacokinetic Parameter | Description | Example Value |
| Cmax | Maximum observed plasma concentration | User-defined |
| Tmax | Time to reach Cmax | User-defined |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | User-defined |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | User-defined |
| t1/2 | Elimination half-life | User-defined |
| Bioavailability (%) | The fraction of the administered dose that reaches the systemic circulation | User-defined |
Visualizations
Caption: this compound inhibits PI3K/AKT and MAPK pathways and induces necroptosis.
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Caption: A logical approach to troubleshooting poor in vivo efficacy of this compound.
References
- 1. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 7. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. LC-MS/MS assay for the quantitation of the ATR kinase inhibitor VX-970 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VDX-111 Experimental Design & Statistical Power
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining experimental designs for VDX-111, ensuring statistical power and robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when designing a cell-based assay to evaluate this compound efficacy and ensure statistical power?
A1: To achieve robust and statistically significant results in cell-based assays with this compound, consider the following:
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Cell Line Selection: this compound has shown varied effects across different cancer cell lines.[1][2] For instance, it induces necroptosis in ovarian cancer cell lines and targets the PI3K-AKT and MAPK pathways in canine cancer cells.[1][3] It's crucial to select cell lines with a known and relevant genetic background.
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Dose-Response and Time-Course: It is essential to perform a comprehensive dose-response analysis to identify the optimal concentration range for this compound.[1][3][4] Additionally, a time-course experiment will determine the optimal duration of treatment to observe the desired effect.
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Replication: Both technical and biological replicates are critical. Technical replicates are repeats of the same sample, while biological replicates are experiments performed on different days with fresh cell cultures. A minimum of three biological replicates is generally recommended to ensure the reproducibility of the findings.
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Power Analysis: Before starting your experiments, perform a power analysis to determine the minimum sample size required to detect a statistically significant effect.[5][6][7] This will help you avoid underpowered studies that may lead to false-negative results. Several factors influence statistical power, including the desired significance level, the expected effect size, and the variability of the data.[6][8]
Q2: How can I determine the appropriate sample size for an in vivo study using this compound in a patient-derived xenograft (PDX) model?
A2: Determining the correct sample size for in vivo studies is a critical step to ensure the ethical use of animals and to obtain meaningful results.[9][10]
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Power Analysis for Animal Studies: A power analysis is essential to estimate the required number of animals per group.[9] This calculation depends on the expected effect size of this compound on tumor growth, the variability in tumor size within each group, the desired statistical power (typically 80% or higher), and the significance level (usually p < 0.05).[7]
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Effect Size: The effect size can be estimated from previous in vivo studies with this compound or similar compounds. If no prior data is available, a pilot study may be necessary to obtain an initial estimate.
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Variability: The standard deviation of tumor volume is a key parameter. This can be estimated from historical data from your lab or from published studies using the same PDX model.
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Attrition Rate: It is also important to account for potential animal loss during the study (e.g., due to non-tumor-related death or adverse events). The calculated sample size should be adjusted to account for this expected attrition.[10][11]
Q3: I am not observing the expected necroptotic cell death in my ovarian cancer cell line treated with this compound. What are the potential reasons and how can I troubleshoot this?
A3: If you are not observing necroptosis, several factors could be at play. Here's a troubleshooting guide:
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Verify Necroptosis Induction: Confirm that your experimental conditions are optimal for inducing necroptosis. This compound has been shown to induce necroptosis, but the specific cellular context matters.[3][9]
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Check for Apoptosis: Inhibition of necroptosis can sometimes lead to an increase in apoptosis.[4] It's important to assess markers of both cell death pathways.
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Cell Line Characteristics: The expression levels of key necroptosis proteins like RIPK1, RIPK3, and MLKL can vary between cell lines. Verify the expression of these proteins in your chosen cell line.
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Reagent Quality: Ensure that your this compound stock solution is of high quality and has been stored correctly.
Troubleshooting Guides
Guide 1: Optimizing this compound Dose-Response Studies for Statistical Power
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates, or fill them with media to minimize evaporation. |
| No clear dose-response relationship | Inappropriate dose range (too high or too low). Short or long incubation time. | Conduct a pilot experiment with a wide range of this compound concentrations. Perform a time-course experiment to identify the optimal endpoint. |
| Low statistical power | Insufficient number of replicates. High inherent biological variability in the cell line. | Increase the number of biological replicates. Consider using a more homogeneous cell population or a different cell line with lower variability. Perform a power analysis to determine the required sample size.[6] |
Guide 2: Troubleshooting Inconsistent Results in this compound In Vivo Xenograft Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in tumor growth within groups | Variation in initial tumor size at the start of treatment. Inconsistent drug administration. Animal-to-animal variability. | Randomize animals into treatment groups based on initial tumor volume. Ensure consistent and accurate dosing for all animals. Increase the number of animals per group to account for individual variability. |
| Lack of significant anti-tumor effect | Suboptimal dosing regimen (dose and frequency). Insufficient statistical power. | Perform a dose-finding study to determine the maximum tolerated dose and optimal dosing schedule. Re-evaluate the sample size using a power analysis with more conservative effect size estimates.[7][9] |
| Unexpected toxicity or weight loss | This compound formulation issues. Off-target effects. | Verify the stability and solubility of the this compound formulation. Monitor animals closely for signs of toxicity and consider reducing the dose or frequency of administration. |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Induction and Assessment
This protocol describes the induction of necroptosis in ovarian cancer cell lines using this compound and its assessment via a lactate (B86563) dehydrogenase (LDH) release assay.
Materials:
-
Ovarian cancer cell line (e.g., OVCAR3)
-
Complete cell culture medium
-
This compound
-
Necrostatin-1 (necroptosis inhibitor, for control)
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for necroptosis if available. To confirm the mechanism, include a set of wells pre-treated with Necrostatin-1 for 1-2 hours before adding this compound.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
After incubation, measure LDH release into the culture supernatant according to the manufacturer's instructions for the LDH assay kit.
-
Calculate the percentage of cytotoxicity for each treatment condition relative to a maximum LDH release control.
Protocol 2: Western Blot Analysis of Necroptosis Signaling
This protocol details the detection of key necroptosis-related proteins by Western blot to confirm the mechanism of action of this compound.
Materials:
-
Ovarian cancer cells treated with this compound as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies against RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, p-MLKL, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound induces necroptosis and inhibits other key signaling pathways.
Caption: General experimental workflow for this compound evaluation.
Caption: Key factors influencing statistical power in experimental design.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biostatistics.ca [biostatistics.ca]
- 6. Empowering statistical methods for cellular and molecular biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample size, power and effect size revisited: simplified and practical approaches in pre-clinical, clinical and laboratory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. A simulation-based sample size calculation method for preclinical tumor xenograft experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Validating MAPK Pathway Inhibition: A Case Study of VDX-111
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VDX-111 and its observed effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While established inhibitors directly target core kinase components, this compound presents a more complex mechanism. This document outlines the experimental data supporting its activity, compares it with well-characterized MAPK inhibitors, and provides detailed protocols for validation.
The MAPK Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF or RAS, is a common driver in many human cancers.[1][3][4] This has made the pathway's components, particularly MEK and ERK kinases, key targets for therapeutic intervention.[2]
This compound: An Indirect Modulator of MAPK Signaling
This compound is a novel small molecule initially characterized by its ability to induce necroptosis, a form of programmed necrosis, in ovarian cancer cells.[5][6] Its primary mechanism of action involves the upregulation of necroptosis-related proteins like RIPK1.[5][6]
However, further investigation into its pleiotropic effects, particularly in canine cancer cell lines, has revealed that this compound also inhibits the phosphorylation of ERK1/2, the final kinase in the MAPK cascade.[7][8] This suggests that while not a direct kinase inhibitor in the classical sense, this compound's anticancer activity may be partially mediated through the suppression of MAPK pathway output. The compound is also identified as a vitamin D derivative, AMPI-109, which has shown efficacy against various cancer types.[7][8][9]
Comparative Analysis: this compound vs. Direct MAPK Pathway Inhibitors
To contextualize the activity of this compound, we compare its effects with two well-established, direct inhibitors of the MAPK pathway: Trametinib , a MEK1/2 inhibitor, and Ulixertinib , an ERK1/2 inhibitor.
| Compound | Primary Target | Mechanism of Action | Potency (IC50) | Notes |
| This compound | Necroptosis Pathway (e.g., RIPK1) | Induces necroptotic cell death; also observed to inhibit ERK1/2 phosphorylation.[5][7][8] | Not available (direct kinase IC50). Induces growth inhibition at 10 nM - 1 µM.[9] | Mechanism of ERK phosphorylation inhibition is likely indirect or downstream of its primary effect. |
| Trametinib | MEK1 / MEK2 | Reversible, allosteric, non-ATP-competitive inhibitor of MEK1/2 kinase activity.[4][10][11] | ~0.92 nM (MEK1)~1.8 nM (MEK2) | Highly selective for MEK1/2 over other kinases.[10] |
| Ulixertinib (BVD-523) | ERK1 / ERK2 | Reversible, ATP-competitive inhibitor of ERK1/2 kinase activity.[12] | <0.3 nM (ERK2, Ki)[13] | Effectively blocks the final output of the MAPK cascade, overcoming resistance to upstream inhibitors.[14] |
Experimental Protocols for Validation
Validating the effect of a compound on the MAPK pathway involves a series of biochemical and cell-based assays. The workflow below outlines a typical validation process.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's effective concentration (EC50).
-
Cell Seeding: Plate cancer cells (e.g., OVCAR3, A375) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to untreated control wells and plot the results to calculate the EC50 value.
This protocol validates if a compound inhibits MAPK signaling by measuring the phosphorylation state of ERK.
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-ERK1/2 (Thr202/Tyr204).
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.
This biochemical assay is used to determine if a compound directly inhibits the enzymatic activity of a specific kinase (e.g., MEK1, ERK2) and to calculate its IC50 value.
-
Reaction Setup: In a 384-well plate, add the test compound in serial dilutions. Add the active kinase enzyme (e.g., recombinant ERK2) and the specific substrate peptide. Allow a pre-incubation period of 15 minutes.[15]
-
Initiate Reaction: Start the kinase reaction by adding ATP at its known Km concentration.[15] Incubate for 1-2 hours at room temperature.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 9. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. domainex.co.uk [domainex.co.uk]
A Comparative Analysis of VDX-111 and Other Vitamin D Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Anti-Cancer Properties and Mechanisms of Vitamin D Analogs
The vitamin D endocrine system, traditionally known for its role in calcium homeostasis, has emerged as a significant area of interest in cancer research. The active form of vitamin D, calcitriol (B1668218), and its synthetic analogs have demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects in a variety of cancer models. This guide provides a comparative study of a novel vitamin D analog, VDX-111, alongside other well-established analogs such as calcitriol, seocalcitol (B1662187) (EB 1089), maxacalcitol, and calcipotriol, with a focus on their efficacy, mechanisms of action, and supporting experimental data.
Comparative Efficacy of Vitamin D Analogs: In Vitro Studies
The anti-proliferative activity of vitamin D analogs is a key indicator of their potential as anti-cancer agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the available IC50 values for this compound and other vitamin D analogs across various cancer cell lines.
| Vitamin D Analog | Cancer Cell Line | Cancer Type | IC50 Value |
| This compound | Bliley | Transitional Cell Carcinoma (Canine) | 1.2 µM[1] |
| DH82 | Histiocytic Sarcoma (Canine) | 359 nM[1] | |
| CTAC | Thyroid Carcinoma (Canine) | 74 nM[1] | |
| Calcitriol | B16-F10 | Melanoma (Murine) | ~0.24 µM |
| MCF10DCIS | Breast Cancer (Human) | 2.65 nM | |
| MCF-7 | Breast Cancer (Human) | 24 nM | |
| Seocalcitol (EB 1089) | SKHEP-1 | Hepatocellular Carcinoma (Human) | 460.99 nM[2] |
| Maxacalcitol | Pancreatic Cancer Cell Lines | Pancreatic Cancer (Human) | Markedly inhibited proliferation (specific IC50 not provided)[3] |
| Calcipotriol | T98G | Glioblastoma (Human) | Dose-dependent inhibition between 1 nM and 10 µM[4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Seocalcitol (EB 1089) has been reported to be 50-200 times more potent than calcitriol in regulating cell growth and differentiation in vitro and in vivo.[5][6][7]
Mechanisms of Action: A Divergence in Signaling Pathways
The anti-cancer effects of most vitamin D analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. However, emerging evidence suggests that some analogs, such as this compound, may also engage other signaling pathways.
The Classical Vitamin D Receptor (VDR) Signaling Pathway
The binding of a vitamin D analog to the VDR initiates a cascade of molecular events that ultimately modulate gene expression. This pathway is central to the anti-tumor activity of calcitriol, seocalcitol, maxacalcitol, and calcipotriol.
Caption: Classical Vitamin D Receptor (VDR) Signaling Pathway.
This compound: A Multi-faceted Mechanism of Action
This compound, a novel analog of calcitriol, exhibits a more complex mechanism of action that extends beyond the classical VDR pathway. Studies have shown that this compound not only binds to the VDR but also influences other critical signaling pathways involved in cancer cell proliferation and survival, and uniquely induces a form of programmed cell death called necroptosis.
Caption: Proposed Multi-faceted Mechanism of Action of this compound.
Experimental Protocols
The following sections provide an overview of the standard methodologies used to evaluate the anti-cancer efficacy of vitamin D analogs in preclinical studies.
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Vitamin D analogs (e.g., this compound, calcitriol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the vitamin D analogs. Include a vehicle control (the solvent used to dissolve the analogs).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: General workflow for an in vitro MTT cell viability assay.
In Vivo Tumor Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of drug candidates in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines
-
Matrigel (optional, to enhance tumor formation)
-
Vitamin D analogs
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the vitamin D analogs to the treatment groups via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compounds.
Conclusion
This compound and other vitamin D analogs represent a promising class of anti-cancer agents. While most analogs exert their effects through the classical VDR signaling pathway, this compound demonstrates a more complex mechanism of action, potentially offering advantages in overcoming resistance and enhancing therapeutic efficacy. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of these compounds. Continued research, particularly direct comparative studies, is essential to fully elucidate the relative strengths and clinical applicability of each vitamin D analog in the fight against cancer.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 3. Calcipotriol abrogates cancer-associated fibroblast-derived IL-8-mediated oxaliplatin resistance in gastric cancer cells via blocking PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seocalcitol (EB 1089): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
A Preclinical Comparative Analysis of VDX-111 and Standard Chemotherapy for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational agent VDX-111 against standard chemotherapy regimens for the treatment of triple-negative breast cancer (TNBC). This analysis is based on publicly available preclinical data and aims to objectively present their respective mechanisms of action, efficacy in cellular and animal models, and the experimental methodologies employed in these studies.
Executive Summary
Triple-negative breast cancer presents a significant therapeutic challenge due to the absence of targeted therapies. Standard-of-care typically involves a combination of cytotoxic chemotherapy agents. This compound is an emerging therapeutic that targets the oncogenic phosphatase PRL-3, offering a novel mechanism of action. Preclinical evidence suggests that this compound induces apoptosis and necrosis in TNBC cells and reduces tumor growth in xenograft models. While direct head-to-head comparative studies with standard chemotherapy are limited, this guide synthesizes the available data to facilitate an informed evaluation of their potential.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for this compound and standard chemotherapy agents from various preclinical studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Efficacy - Inhibition of TNBC Cell Line Proliferation (IC50 Values)
| Compound | Cell Line | IC50 | Reference |
| This compound (AMPI-109) | Multiple TNBC cell lines | ~100 nM | [1] |
| Dasatinib | Mesenchymal-like TNBC cell lines | ~22 µM | [2] |
| Dasatinib | Luminal Androgen Receptor (LAR) TNBC cell lines | ~88 µM | [2] |
| Olaparib | Multiple TNBC cell lines | >100 µM (in many) | [2] |
| Cisplatin | Multiple TNBC cell lines | <30 µM (in many) | [2] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in TNBC Xenograft Models
| Treatment | Model | Efficacy | Reference |
| This compound | TNBC cell line xenografts and PDX models | Reduces tumor xenograft growth | |
| Doxorubicin | TNBC Patient-Derived Xenografts (PDX) | Limited activity in 8 of 9 PDX models | [3] |
| Docetaxel | TNBC PDX models | Active as a single agent in 8 of 9 models | [3] |
| Carboplatin | TNBC PDX models | Active as a single agent in 8 of 9 models | [3] |
| Docetaxel + Carboplatin | TNBC PDX models | More effective than single agents | [3] |
Mechanism of Action
This compound: Targeting the PRL-3 Signaling Pathway
This compound exerts its anti-cancer effects by targeting the Phosphatase of Regenerating Liver 3 (PRL-3). PRL-3 is an oncogenic phosphatase that is amplified in approximately 50% of invasive TNBCs.[4] Inhibition of PRL-3 by this compound disrupts downstream signaling pathways crucial for TNBC cell survival, proliferation, migration, and invasion.[4][5] This ultimately leads to programmed cell death (apoptosis) and a form of regulated necrosis (necroptosis).[4]
dot
Caption: this compound inhibits PRL-3, blocking multiple downstream oncogenic pathways.
Standard Chemotherapy: Cytotoxic Mechanisms
Standard chemotherapy for TNBC typically involves a combination of drugs that induce widespread DNA damage and interfere with cell division, leading to the death of rapidly dividing cancer cells.
-
Anthracyclines (e.g., Doxorubicin): These agents intercalate into DNA, inhibit the enzyme topoisomerase II, and generate free radicals, all of which lead to DNA damage and apoptosis.
-
Taxanes (e.g., Paclitaxel, Docetaxel): Taxanes disrupt the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
-
Platinum-based agents (e.g., Carboplatin, Cisplatin): These drugs form cross-links with DNA, which inhibits DNA replication and transcription, ultimately triggering apoptosis.
Caption: Workflow for evaluating standard chemotherapy efficacy in patient-derived xenograft models.
Conclusion
This compound represents a promising novel therapeutic agent for TNBC with a distinct mechanism of action centered on the inhibition of the PRL-3 phosphatase. Preclinical data indicate its potential to induce cell death in TNBC cells and inhibit tumor growth in animal models. Standard chemotherapy regimens, while effective in a subset of patients, are associated with significant toxicity and the development of resistance.
The available preclinical data, while not from direct comparative studies, suggest that this compound has a selective activity against TNBC cells. Further research, including head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound versus standard chemotherapy and to determine its potential role in the treatment landscape of triple-negative breast cancer. The synergistic potential of this compound with standard-of-care drugs also warrants further investigation.
References
- 1. Genome-wide functional genetic screen with the anticancer agent AMPI-109 identifies PRL-3 as an oncogenic driver in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Genome-wide functional genetic screen with the anticancer agent AMPI-109 identifies PRL-3 as an oncogenic driver in triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
VDX-111: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of VDX-111, a novel small molecule compound, across various cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent. This document summarizes key experimental findings, details methodologies, and visualizes the compound's mechanism of action.
Executive Summary
This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines, with a particularly notable dose-dependent inhibition of cell viability in ovarian and canine cancers.[1][2][3] The primary mechanism of action in ovarian cancer cells appears to be the induction of necroptosis, a form of programmed necrosis, while in canine cancer cell lines, this compound appears to target the MAPK and PI3K-AKT signaling pathways.[2][4][5] This dual-pronged mechanistic approach suggests a broad therapeutic potential for this compound in oncology.
Comparative Efficacy of this compound
The anti-proliferative effects of this compound have been evaluated in a panel of human ovarian cancer cell lines and a broad spectrum of canine cancer cell lines. The following table summarizes the observed growth inhibition.
| Cell Line | Cancer Type | Key Molecular Characteristics | Efficacy of this compound | Alternative Treatment (Comparator) |
| Human Ovarian Cancer | ||||
| Kuramochi | Ovarian | BRCA-wt, CCNE1-amp | Significant dose-dependent inhibition of proliferation[1][4] | Cisplatin (B142131) |
| OVCAR3 | Ovarian | BRCA-wt, CCNE1-low | Significant dose-dependent inhibition of proliferation[1][4] | Cisplatin |
| PEO1 | Ovarian | BRCA-mut, CCNE1-low | Significant dose-dependent inhibition of proliferation[1][4] | Cisplatin |
| OV7 | Ovarian | BRCA-wt, CCNE1-low | Significant dose-dependent inhibition of proliferation[1] | Cisplatin |
| COV504 | Ovarian | BRCA-wt, CCNE1-low | Significant dose-dependent inhibition of proliferation[1] | Cisplatin |
| SNU8 | Ovarian | BRCA-wt, CCNE1-low | Significant dose-dependent inhibition of proliferation[1][4] | Cisplatin |
| Canine Cancer | ||||
| Multiple (30 cell lines) | Various (e.g., Lymphoma, Osteosarcoma, Mast Cell Tumor) | Varied | Widely variable growth inhibition, cell death, and migration inhibition at concentrations from 10 nM to 1 µM[2][3][6] | Not specified in the provided data |
Mechanism of Action
This compound, also identified as AMPI-109, is a novel analog of 1,25(OH)₂D₃, the active form of vitamin D.[2][3] Its anti-cancer activity stems from distinct mechanisms depending on the cancer type.
In ovarian cancer, this compound induces cell death primarily through necroptosis.[4] This is supported by findings that the necroptosis inhibitor, necrostatin-1, can attenuate the loss of cell viability induced by this compound.[1][4][7] Key signaling proteins involved in this pathway, such as RIPK1, and markers of related cellular processes like autophagy (LC3A/B), show a dose-dependent increase upon this compound treatment in cell lines like OVCAR3 and SNU8.[4][7]
In canine cancer cell lines, the efficacy of this compound is correlated with the inhibition of key proliferative signaling pathways, namely the MAPK and PI3K-AKT pathways.[2][3][5] This suggests that this compound can interfere with fundamental cellular processes that drive cancer cell growth and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
Cell Viability and Proliferation Assays
-
Cell Lines and Culture: Human ovarian cancer cell lines (Kuramochi, OVCAR3, PEO1, OV7, COV504, and SNU8) and a panel of 30 canine cancer cell lines were utilized.[1][2] Cells were cultured in appropriate media and conditions. For some experiments, cells were transduced with GFP for visualization.[1][4]
-
Treatment: Cells were treated with increasing doses of this compound (typically ranging from 10 nM to 1 µM) or a vehicle control (0.1% Ethanol).[1][2] In some studies, cisplatin was used as a comparator.[1][4]
-
Data Acquisition: Cell proliferation and viability were monitored using the Incucyte Live Cell Imaging system over a period of 72 hours, with images captured every 4 hours.[1][4] For canine cell lines, growth inhibition and apoptosis were also confirmed with live cell imaging.[2]
-
Analysis: The confluence of cells over time was measured to determine the rate of proliferation and the dose-dependent effect of this compound.
Mechanism of Action Studies
-
Reverse Phase Protein Array (RPPA): OVCAR3 cells were treated with this compound (100 nM) or a vehicle control for 2 hours.[1][4] Cell lysates were then subjected to RPPA analysis to identify changes in protein expression and signaling pathways affected by the treatment.
-
Immunoblotting: OVCAR3 and SNU8 cells were treated with this compound to confirm the dose-dependent increase in proteins associated with necroptosis and autophagy, such as RIPK1 and LC3A/B.[4][7]
-
Inhibitor Assays: To confirm the role of necroptosis, OVCAR3 and SNU8 cells were co-treated with this compound and specific inhibitors of apoptosis (caspase inhibitor), autophagy (chloroquine), and necroptosis (necrostatin-1).[4] Cell viability was then assessed to determine if the inhibitors could rescue the cells from this compound-induced death.
-
Annexin V/Propidium Iodide (PI) Staining: This assay was used to differentiate between apoptotic and necrotic cell death, suggesting a predominantly non-apoptotic mechanism for this compound in ovarian cancer.[1][4][7]
Visualizing the Science
The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound inducing necroptosis in ovarian cancer cells.
Caption: this compound inhibits key proliferative pathways in canine cancer cells.
Caption: A streamlined workflow for assessing the efficacy of this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 4. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PRL-3 as a Direct Target of VDX-111: A Comparative Guide to CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
The robust validation of a drug's direct target is a cornerstone of modern therapeutic development, ensuring on-target efficacy and minimizing off-target effects. VDX-111, a novel anti-cancer agent, has been identified as a potent inhibitor of the oncogenic phosphatase of regenerating liver 3 (PRL-3), also known as PTP4A3.[1][2][3] Early validation studies utilized short-hairpin RNA (shRNA) to demonstrate this link.[1] This guide provides a comprehensive comparison of methodologies for validating the this compound and PRL-3 interaction, with a focus on the definitive approach using CRISPR-Cas9 gene editing.
Comparison of Target Validation Methodologies
The choice of target validation methodology is critical for generating high-confidence data. While traditional methods like RNA interference (RNAi) have been instrumental, CRISPR-Cas9 offers a more precise and permanent genetic modification, making it the current gold standard for target validation.[4][5][6]
| Feature | CRISPR-Cas9 | RNA Interference (shRNA/siRNA) | Direct Biochemical Assays (e.g., Enzymatic, SPR) |
| Mechanism | DNA-level permanent gene knockout via double-strand breaks.[7][8] | mRNA-level transient gene knockdown via degradation.[4] | Measures direct binding or inhibition of protein activity in vitro.[9] |
| Effect | Complete and permanent loss of protein expression. | Incomplete and transient reduction in protein levels.[6] | Quantifies direct interaction kinetics or functional inhibition. |
| Specificity | High, with off-target effects that can be mitigated by guide RNA design and off-target analysis. | Prone to significant off-target effects and incomplete knockdown. | Very high for the specific interaction being tested. |
| Use Case | Gold standard for validating target dependency in cellular models.[5] | Initial high-throughput screening and validation where transient effects are desired. | Confirms direct physical binding and functional impact on the purified protein. |
| Confidence Level | Very High | Moderate | High (for direct interaction), but does not confirm cellular mechanism. |
This compound Performance Data & Evidence for PRL-3 Targeting
Studies have demonstrated the efficacy of this compound in various cancer cell lines, particularly triple-negative breast cancer (TNBC).[1] The compound inhibits proliferation, migration, and induces apoptosis.[1][2][3] Initial validation linked these effects directly to PRL-3.
Table 1: Summary of this compound Activity in Cancer Cell Lines
| Assay Type | Cell Lines | Concentration Range | Observed Effect |
| Growth Inhibition | Canine Cancer Panel | 10 nM - 1 µM | Variable growth inhibition and cell death.[2][3] |
| Apoptosis Induction | TNBC cell lines | Not specified | Potent pro-apoptotic action.[1] |
| Canine CTAC & DH82 cells | 100 nM - 1 µM | Significant induction of apoptosis at 23 hours.[10] | |
| Migration Inhibition | Canine Cancer Panel | 100 nM - 1 µM | Dose-dependent inhibition of cell migration.[3][10][11] |
| Signaling Inhibition | TNBC & Canine cells | 100 nM - 1 µM | Reduction in phosphorylation of AKT and ERK1/2.[2][3][10] |
Table 2: Evidence for PRL-3 as the Direct Target of this compound
| Experimental Approach | Key Finding | Interpretation |
| shRNA Screen | A genome-wide shRNA screen identified PTP4A3 (PRL-3) as the top hit required for this compound action.[1] | PRL-3 is essential for the cytotoxic effects of this compound. |
| PRL-3 Knockdown | shRNA-mediated knockdown of PRL-3 significantly reduced the ability of this compound to induce apoptosis.[1] | The pro-apoptotic activity of this compound is dependent on the presence of PRL-3. |
| In Vitro Enzyme Assay | This compound directly inhibited the catalytic activity of purified PRL-3 protein.[1] | This compound physically interacts with PRL-3 and blocks its phosphatase function. |
| Protein Degradation | This compound treatment promoted the degradation of the PRL-3 protein in cells.[1] | This compound binding may destabilize PRL-3, leading to its removal. |
| Signaling Pathway Analysis | This compound treatment mimicked the effect of PRL-3 knockdown, causing a reduction in p-ERK1/2 levels.[2][3] | This compound inhibits the downstream signaling pathway regulated by PRL-3. |
Visualizing the Validation Workflow and Signaling
CRISPR-Based Target Validation Workflow
A definitive validation of this compound's dependency on PRL-3 can be achieved by using CRISPR-Cas9 to create a clean genetic knockout. The logic is straightforward: if PRL-3 is the direct and necessary target, its complete removal should confer resistance to the drug.
Caption: Workflow for validating PRL-3 as the target of this compound using CRISPR-Cas9.
Proposed this compound Mechanism of Action
This compound is understood to directly inhibit the phosphatase activity of PRL-3. PRL-3 is known to promote cancer progression by activating signaling pathways like MAPK/ERK. By blocking PRL-3, this compound leads to a reduction in downstream signaling, thereby inhibiting cell proliferation and migration.
Caption: this compound inhibits PRL-3, leading to reduced ERK signaling and tumor progression.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PTP4A3 (PRL-3)
-
sgRNA Design and Cloning: Design at least two unique sgRNAs targeting early exons of the PTP4A3 gene to ensure a frameshift mutation. Clone sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids (e.g., psPAX2, pMD2.G) to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line (e.g., MDA-MB-231) with the lentivirus. Include a non-targeting sgRNA as a control.
-
Selection: 48 hours post-transduction, apply puromycin selection to eliminate non-transduced cells.
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing and TIDE/ICE analysis to confirm indel formation.
-
Protein Level: Lyse cells and perform a Western blot using an anti-PRL-3 antibody to confirm the complete absence of the protein.
-
-
Phenotypic Assay: Plate the validated PTP4A3 knockout cells and non-targeting control cells. Treat with a dose-response of this compound (e.g., 1 nM to 10 µM) for 72 hours. Measure cell viability using a luminescent assay (e.g., CellTiter-Glo). A rightward shift in the dose-response curve for knockout cells indicates target-specific resistance.
Protocol 2: In Vitro PRL-3 Phosphatase Activity Assay
-
Protein Expression: Express and purify recombinant human PRL-3 protein.
-
Assay Setup: In a 96-well plate, add a fluorescent phosphatase substrate (e.g., DiFMUP).
-
Inhibition: Add varying concentrations of this compound to the wells, followed by the addition of purified PRL-3 enzyme to start the reaction.
-
Measurement: Measure the fluorescent product over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate conversion. Plot the percentage of PRL-3 inhibition against the this compound concentration to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cancer cells with either this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated (denatured) protein via centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot using an anti-PRL-3 antibody.
-
Interpretation: Direct binding of this compound to PRL-3 will stabilize the protein, resulting in more soluble PRL-3 remaining at higher temperatures compared to the vehicle-treated control. This provides strong evidence of direct target engagement in a cellular context.
Logical Framework for Validation
Caption: Logical flow for confirming this compound's on-target activity via CRISPR.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 4. selectscience.net [selectscience.net]
- 5. biocompare.com [biocompare.com]
- 6. criver.com [criver.com]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-mediated target validation of the splicing inhibitor Pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction Analysis for Target Identification and Validation - Creative Proteomics [iaanalysis.com]
- 10. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of VDX-111 and Other PI3K Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel investigational agent VDX-111 against established Phosphoinositide 3-Kinase (PI3K) inhibitors. This document synthesizes preclinical data to highlight differences in mechanism of action, cellular effects, and in vivo efficacy, supported by detailed experimental protocols.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. Consequently, a diverse array of small molecule inhibitors targeting this pathway has been developed. This guide focuses on a head-to-head comparison of this compound, a novel small molecule with a unique mechanism of action, against other well-characterized PI3K inhibitors: Alpelisib, Duvelisib, Copanlisib, and Idelalisib.
Mechanism of Action and Target Specificity
This compound distinguishes itself from other PI3K inhibitors through its primary mechanism of inducing necroptosis, a form of programmed necrosis, in cancer cells. While it has been shown to inhibit the PI3K-AKT pathway, its direct enzymatic inhibition of PI3K isoforms has not been extensively characterized in publicly available literature.[1][2] In contrast, other PI3K inhibitors have well-defined isoform selectivity.
-
This compound: This small molecule primarily induces tumor cell death through necroptosis, a caspase-independent form of programmed cell death.[1] Its effects are also associated with the inhibition of the PI3K-AKT signaling pathway.[2]
-
Alpelisib (PIQRAY®): A selective inhibitor of the p110α isoform of PI3K. It is the first PI3K inhibitor approved for patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.
-
Duvelisib (COPIKTRA®): A dual inhibitor of the p110δ and p110γ isoforms of PI3K. It is approved for the treatment of adult patients with relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) and relapsed or refractory follicular lymphoma (FL).
-
Copanlisib (ALIQOPA®): A pan-Class I PI3K inhibitor with predominant activity against the p110α and p110δ isoforms. It is administered intravenously for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.
-
Idelalisib (ZYDELIG®): A selective inhibitor of the p110δ isoform of PI3K. It is approved for the treatment of relapsed CLL, relapsed FL, and relapsed SLL.
Quantitative Data Summary
In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of Alpelisib, Duvelisib, Copanlisib, and Idelalisib against the four Class I PI3K isoforms. Data for this compound is not currently available in the public domain.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Alpelisib | 5 | 1,156 | 250 | 290 |
| Duvelisib | 1,602 | 85 | 27 | 2.5 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
| Idelalisib | 8,600 | 5,800 | 830 | 2.5 |
IC50 values are compiled from various sources and may vary depending on assay conditions.
In Vitro Cellular Proliferation
| Cell Line | Cancer Type | This compound IC50 |
| CTAC | Thyroid Carcinoma | 74 nM |
| DH82 | Histiocytic Sarcoma | 359 nM |
| Bliley | Bladder Transitional Cell Carcinoma | 1.2 µM |
| OVCAR3 | Ovarian Cancer | ~100 nM (antiproliferative activity) |
Data for this compound is from studies on canine and human cancer cell lines.[1][2]
In Vivo Efficacy
-
This compound: Has demonstrated significant tumor growth inhibition in patient-derived xenograft (PDX) and syngeneic murine models of ovarian cancer.[1]
-
Alpelisib: In combination with fulvestrant, has shown improved progression-free survival in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.
-
Duvelisib: Demonstrated superior progression-free survival compared to ofatumumab in patients with relapsed or refractory CLL/SLL.
-
Copanlisib: Showed an overall response rate of 59% in a phase II study of patients with relapsed follicular lymphoma.
-
Idelalisib: In combination with rituximab, significantly improved progression-free survival in patients with relapsed CLL.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Caption: General workflow for an in vitro PI3K kinase assay.
Caption: Workflow for assessing this compound-induced necroptosis.
Experimental Protocols
In Vitro PI3K Kinase Assay (HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α, β, γ, δ)
-
Test compound (e.g., this compound) and control inhibitors
-
PI(4,5)P2 substrate
-
ATP
-
Kinase reaction buffer
-
HTRF detection reagents
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3K enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's instructions.
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC50 value using a suitable software.
Cell Viability Assay (MTT)
Objective: To determine the effect of a test compound on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Necroptosis Assay (Western Blot for Phosphorylated MLKL)
Objective: To detect the induction of necroptosis by this compound through the detection of phosphorylated Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), a key effector of necroptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Necrostatin-1 (a necroptosis inhibitor, as a negative control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (anti-phospho-MLKL, anti-total-MLKL, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and time points. Include a vehicle control and a co-treatment with Necrostatin-1.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Analyze the band intensities to determine the relative levels of phosphorylated MLKL in response to this compound treatment.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest or patient-derived tumor tissue
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the average tumor growth over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition by the test compound.
Conclusion
This compound presents a novel approach to cancer therapy by inducing necroptosis, a distinct mechanism compared to the direct enzymatic inhibition of PI3K by other inhibitors like Alpelisib, Duvelisib, Copanlisib, and Idelalisib. While direct comparative data on PI3K isoform inhibition by this compound is needed for a complete picture, its potent anti-proliferative effects in preclinical models and its unique mode of action warrant further investigation. This guide provides a framework for researchers to compare and contrast these PI3K-targeting agents and to design experiments that can further elucidate their therapeutic potential.
References
Evaluating the Potential Synergy of VDX-111 and PARP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide explores the theoretical and experimental basis for combining VDX-111, a novel necroptosis inducer, with PARP inhibitors to enhance anti-cancer efficacy. While direct preclinical or clinical data on this specific combination is not yet available, this document provides a scientific rationale for future investigations based on their distinct and potentially complementary mechanisms of action.
Introduction: Two Distinct Approaches to Cancer Therapy
This compound: A Novel Inducer of Necroptosis
This compound, also known as AMPI-109, is an analogue of vitamin D that has demonstrated cytotoxic effects in various cancer cell lines.[1] Its primary mechanism of action is the induction of necroptosis, a form of programmed, inflammatory cell death, through the upregulation of the RIPK1/RIPK3 pathway.[1][2][3] Unlike apoptosis, which is a non-inflammatory process, necroptosis can stimulate an anti-tumor immune response.[2][3] Additionally, this compound has been shown to inhibit the pro-survival PI3K-AKT and MAPK signaling pathways in cancer cells.
PARP Inhibitors: Targeting the DNA Damage Response
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in the DNA damage response (DDR) of cancer cells.[4][5][6] PARP enzymes are crucial for the repair of single-strand DNA breaks.[4][5] By inhibiting PARP, these single-strand breaks accumulate and, during DNA replication, lead to the formation of toxic double-strand breaks.[7] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing double-strand breaks (e.g., those with BRCA1/2 mutations), the accumulation of these breaks leads to cell death through a concept known as synthetic lethality.[5][6]
The Rationale for Synergy: A Multi-pronged Attack on Cancer Cells
The combination of this compound and a PARP inhibitor presents a compelling, albeit theoretical, strategy for a synergistic anti-cancer effect. The rationale is built on the premise of attacking cancer cells through two distinct and complementary mechanisms: inducing a potent form of cell death and preventing the repair of DNA damage.
The potential for synergy is further supported by the role of the PI3K-AKT and MAPK pathways, which are modulated by this compound, in regulating the DNA damage response. The PI3K/Akt signaling pathway can stimulate the DDR, and its inhibition may sensitize cancer cells to agents that cause DNA damage.[8][9][10] The MAPK signaling pathways, including ERK, p38, and JNK, also play complex roles in regulating homologous recombination repair.[11] By inhibiting these pathways, this compound could potentially impair the cancer cell's ability to cope with the DNA damage induced by PARP inhibitors, thereby enhancing their cytotoxic effects.
It is important to note that some research suggests that TNF-induced necroptosis and PARP-1-mediated necrosis are distinct pathways, and that PARP inhibitors may not protect against TNF-induced necroptosis.[12][13][14] This highlights the necessity for experimental validation of the proposed synergistic interaction between this compound and PARP inhibitors.
Proposed Experimental Evaluation
To investigate the potential synergistic effects of this compound and PARP inhibitors, a series of in vitro experiments are proposed.
Table 1: Key Experimental Assays
| Experiment | Purpose | Endpoint Measurement |
| Cell Viability Assay | To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines. | IC50 values, Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). |
| Apoptosis and Necroptosis Assays | To quantify the mode of cell death induced by the combination treatment. | Flow cytometry analysis of Annexin V (apoptosis) and Propidium Iodide (necrosis/necroptosis) staining. Western blot for key markers of apoptosis (cleaved caspase-3, cleaved PARP) and necroptosis (p-RIPK1, p-MLKL). |
| DNA Damage Assay | To assess the extent of DNA damage caused by the combination therapy. | Immunofluorescence or Western blot for γH2AX, a marker of DNA double-strand breaks. Comet assay to visualize DNA fragmentation. |
| Western Blot Analysis | To investigate the effects of the combination on key signaling pathways. | Levels of key proteins in the PI3K-AKT (p-AKT, total AKT) and MAPK (p-ERK, total ERK) pathways, as well as DNA damage response proteins (e.g., RAD51). |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and a PARP inhibitor, both alone and in combination, for 48-72 hours.
-
Assay Procedure: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 for each drug and calculate the Combination Index (CI) using software such as CompuSyn.
Flow Cytometry for Apoptosis and Necroptosis
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for a predetermined time.
-
Cell Staining: Harvest and wash the cells, then resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic/necroptotic).
Immunofluorescence for γH2AX
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the drug combination.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus.
Visualizing the Rationale and Workflow
To better illustrate the proposed mechanisms and experimental design, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Caption: Workflow for evaluating the synergy of this compound and PARP inhibitors.
Conclusion
The combination of this compound and PARP inhibitors represents a novel and rational approach to cancer therapy that warrants further investigation. By inducing necroptosis and simultaneously compromising the DNA damage response, this combination has the potential to achieve a synergistic anti-tumor effect. The experimental framework outlined in this guide provides a roadmap for researchers to systematically evaluate this promising therapeutic strategy. Successful validation of this synergy in preclinical models could pave the way for future clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 6. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms involved in DNA repair in human cancers: An overview of PI3k/Akt signaling and PIKKs crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TNF-induced necroptosis and PARP-1-mediated necrosis represent distinct routes to programmed necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TNF-induced necroptosis and PARP-1-mediated necrosis represent distinct routes to programmed necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
VDX-111 and Paclitaxel: A Comparative Guide for Ovarian Cancer Treatment Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VDX-111, a novel investigational small molecule, and paclitaxel (B517696), a standard-of-care chemotherapy agent, for the treatment of ovarian cancer. This comparison is based on preclinical data for this compound as a monotherapy, as no studies on its combination with paclitaxel have been publicly reported.
Executive Summary
This compound is a novel small molecule that has demonstrated potent anti-tumor activity in preclinical models of ovarian cancer.[1][2] Its mechanism of action, the induction of a specific form of programmed cell death known as necroptosis, distinguishes it from traditional chemotherapeutic agents like paclitaxel, which primarily functions by disrupting microtubule dynamics. While paclitaxel is a cornerstone of ovarian cancer therapy, this compound presents a potential new therapeutic avenue, particularly for tumors that are resistant to conventional treatments.
Mechanism of Action: A Tale of Two Pathways
This compound: Inducing Necroptotic Cell Death
This compound's primary mechanism of action is the induction of necroptosis, a form of regulated necrosis.[1][3] This process is independent of caspases, the key mediators of apoptosis. In ovarian cancer cells, this compound treatment leads to a dose-dependent increase in the expression of key necroptosis-related proteins, Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][3] This signaling cascade ultimately results in the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization, translocation to the plasma membrane, and subsequent cell lysis.
Caption: this compound induced necroptosis signaling pathway in ovarian cancer cells.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel, a member of the taxane (B156437) family of drugs, exerts its cytotoxic effects by binding to the β-subunit of tubulin. This binding stabilizes the microtubule polymer, preventing its dynamic instability which is essential for various cellular functions, most critically, mitosis. The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death.
Preclinical Efficacy: this compound Monotherapy
Preclinical studies have demonstrated the dose-dependent cytotoxic effects of this compound across a panel of human high-grade serous ovarian carcinoma (HGSOC) cell lines.[2]
Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | CCNE1 Status | This compound IC50 (approx. µM) |
| Kuramochi | Wild-Type | Amplified | ~1 |
| OVCAR3 | Wild-Type | Normal | ~0.5 |
| PEO1 | Mutated | Normal | ~1 |
| OV7 | Wild-Type | Normal | >10 |
| COV504 | Wild-Type | Normal | ~1 |
| SNU8 | Wild-Type | Normal | ~0.1 |
Data adapted from in vitro cell proliferation assays. IC50 values are approximate and for comparative purposes.[2]
In vivo studies using patient-derived xenograft (PDX) and syngeneic murine models of ovarian cancer have also shown that this compound can inhibit tumor growth and improve survival.[1][2]
Comparative Overview
Table 2: Comparison of this compound and Paclitaxel
| Feature | This compound | Paclitaxel |
| Mechanism of Action | Induction of necroptosis via RIPK1/RIPK3 pathway.[1][3] | Stabilization of microtubules, leading to mitotic arrest and apoptosis. |
| Cell Cycle Arrest | Not the primary mechanism. | G2/M phase arrest. |
| Development Stage | Preclinical.[1][2] | Clinically approved, standard of care. |
| Resistance Mechanisms | Not yet fully characterized. | Upregulation of drug efflux pumps (e.g., MDR1), tubulin mutations. |
| Potential Advantages | Novel mechanism may overcome apoptosis resistance; potential to induce an anti-tumor immune response.[1] | Well-established efficacy and clinical experience. |
Experimental Protocols
In Vitro Cell Viability Assay (this compound)
The anti-proliferative effects of this compound were assessed using Incucyte live-cell imaging technology.[2]
-
Cell Culture: Human ovarian cancer cell lines (e.g., OVCAR3, SNU8) were cultured in appropriate media.
-
Seeding: Cells were seeded in 96-well plates.
-
Treatment: Cells were treated with escalating doses of this compound (ranging from 10 nM to 10 µM), vehicle control (0.1% Ethanol), or a positive control (e.g., 20 µM cisplatin).[2]
-
Imaging: Plates were placed in an Incucyte incubator and imaged every four hours for a total of 60-72 hours.[2]
-
Analysis: Cell confluence was measured over time to determine the effect of this compound on cell proliferation.
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Western Blot for Necroptosis Markers
To confirm the mechanism of action, western blotting was performed to detect key proteins in the necroptosis pathway.[2]
-
Cell Lysis: Ovarian cancer cells (e.g., OVCAR3) were treated with this compound at various concentrations and time points. Cells were then lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies against RIPK1, p-MLKL, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.
Conclusion and Future Directions
This compound represents a promising preclinical candidate for ovarian cancer treatment with a distinct mechanism of action from the current standard of care, paclitaxel. Its ability to induce necroptosis suggests it may be effective in tumors that have developed resistance to apoptosis-inducing agents.
Further research is warranted to explore the full therapeutic potential of this compound. Key future directions include:
-
Combination Studies: Investigating the synergistic or additive effects of this compound in combination with paclitaxel and other standard-of-care agents for ovarian cancer.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
-
In Vivo Efficacy in Diverse Models: Evaluating the efficacy of this compound in a broader range of preclinical models, including those resistant to platinum and taxane-based chemotherapy.
-
Pharmacokinetics and Toxicology: Conducting comprehensive studies to determine the pharmacokinetic profile and assess the safety of this compound in preparation for potential clinical trials.
References
- 1. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Immunomodulatory Effects of VDX-111 with Checkpoint Blockade: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with significant interest in combination strategies that can enhance the efficacy of immune checkpoint inhibitors (ICIs). This guide provides a comparative assessment of the novel small molecule VDX-111 and its potential immunomodulatory effects when combined with checkpoint blockade, benchmarked against established combination approaches.
This compound: A Novel Necroptosis Inducer with Immunomodulatory Potential
This compound is a small molecule that has been shown to induce a form of programmed cell death known as necroptosis.[1][2][3] Unlike apoptosis, which is generally considered immunologically silent, necroptosis is a lytic form of cell death that can trigger an immune response by releasing damage-associated molecular patterns (DAMPs) and other pro-inflammatory signals.[1][4] This intrinsic immunogenicity makes necroptosis inducers like this compound promising candidates for combination therapy with ICIs.
Preclinical Evidence for this compound's Immunomodulatory Activity
A key preclinical study investigated the effects of this compound in a syngeneic murine ovarian cancer model. The findings from this study are summarized below.
Table 1: Preclinical Immunomodulatory Effects of this compound in a Syngeneic Mouse Model
| Parameter | Treatment Group | Result | Statistical Significance |
| Tumor Growth | This compound | Inhibition of tumor progression over 14 days | Not specified |
| Pro-inflammatory Cytokines (Serum) | This compound | Increased levels of various pro-inflammatory cytokines | p<0.01 to p<0.0001 for specific cytokines |
| Gene Expression (Tumor Cells) | This compound | Increased mRNA expression of TNF-α and IL-1β | p<0.01 |
Data extracted from a study on this compound in a syngeneic mouse model.[5]
Established Immunomodulatory Combinations with Checkpoint Blockade
To provide a context for this compound's potential, we compare its preclinical profile with that of two well-established immunomodulatory strategies combined with checkpoint inhibitors: PARP inhibitors and radiotherapy.
PARP Inhibitors and Checkpoint Blockade
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have demonstrated synergistic effects with ICIs.[6][7][8] The rationale for this combination lies in the ability of PARP inhibitors to increase genomic instability in tumor cells, leading to the activation of innate immune pathways and upregulation of PD-L1.[8]
Table 2: Preclinical Effects of PARP Inhibitor and Checkpoint Blockade Combination
| Parameter | Treatment Group | Model | Key Findings |
| Tumor Growth | Olaparib + anti-PD-L1 | BRCA1-deficient ovarian cancer mouse model | Enhanced tumor growth inhibition compared to monotherapy |
| Immune Cell Infiltration | Olaparib | BRCA1-deficient ovarian cancer mouse model | Increased intratumoral CD4+ and CD8+ T cells |
| PD-L1 Expression | Niraparib | High-grade serous ovarian cancer models (human and murine) | Increased PD-L1 expression |
Data synthesized from preclinical studies on PARP inhibitors combined with checkpoint blockade.[9]
Radiotherapy and Checkpoint Blockade
Radiotherapy is a cornerstone of cancer treatment that has been shown to have potent immunomodulatory effects.[10][11] It can induce immunogenic cell death, leading to the release of tumor antigens and the activation of anti-tumor T cell responses, which can be further amplified by ICIs.[10][12]
Table 3: Preclinical Effects of Radiotherapy and Checkpoint Blockade Combination
| Parameter | Treatment Group | Model | Key Findings |
| Tumor Growth (Abscopal Effect) | Radiotherapy + anti-CTLA-4 | Metastatic breast cancer mouse model | Regression of non-irradiated tumors |
| T Cell Response | Radiotherapy + anti-PD-1/anti-CTLA-4 | Melanoma, breast, and pancreatic cancer mouse models | Increased ratio of CD8+ T cells to regulatory T cells (Tregs) |
| PD-L1 Expression | Radiotherapy (10 Gy in 5 fractions) | CT26 colon carcinoma mouse model | Upregulation of PD-L1 on tumor cells |
Data synthesized from preclinical studies on radiotherapy combined with checkpoint blockade.[13]
Experimental Protocols
This compound Syngeneic Mouse Study
-
Animal Model: Syngeneic mouse model of ovarian cancer.
-
Treatment: Mice were treated with this compound.
-
Tumor Growth Assessment: Tumor progression was monitored over a 14-day treatment period using methods such as bioluminescence imaging (total flux).[5]
-
Cytokine Analysis: Serum was collected from control and treated mice for analysis of pro-inflammatory cytokines using a multiplex ELISA assay.[5]
-
Gene Expression Analysis: RNA was extracted from ovarian cancer cell lines (OVCAR3 and SNU8) treated with this compound for quantitative real-time PCR (qRT-PCR) analysis of TNF-α and IL-1β expression, with GAPDH used as an internal control.[5]
PARP Inhibitor and Checkpoint Blockade Preclinical Study (Representative)
-
Animal Model: BRCA1-deficient mouse model of ovarian cancer.
-
Treatment: Mice were treated with the PARP inhibitor olaparib, an anti-PD-1 antibody, or the combination.
-
Immune Cell Analysis: Intratumoral immune cell populations (CD4+ and CD8+ T cells) were quantified by flow cytometry.
-
Survival Analysis: Overall survival was monitored to assess the therapeutic efficacy of the different treatment regimens.
Radiotherapy and Checkpoint Blockade Preclinical Study (Representative)
-
Animal Model: Murine models of metastatic breast cancer.
-
Treatment: Localized radiation was administered to one tumor, in combination with systemic administration of an anti-CTLA-4 antibody.
-
Tumor Growth Assessment: Growth of both the irradiated primary tumor and non-irradiated distant tumors (abscopal effect) was measured.
-
Immune Cell Analysis: The ratio of CD8+ T cells to regulatory T cells (Tregs) in the tumor microenvironment was analyzed by flow cytometry.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Figure 1: Proposed mechanism of this compound-induced anti-tumor immunity.
Figure 2: Comparative experimental workflows.
Figure 3: Rationale for combining this compound with checkpoint blockade.
Conclusion
This compound, through its mechanism of inducing immunogenic necroptosis, presents a compelling rationale for combination with checkpoint blockade. Preclinical data, although preliminary, suggests that this compound can stimulate a pro-inflammatory tumor microenvironment, a key prerequisite for successful immunotherapy. When compared to established immunomodulatory combinations like PARP inhibitors or radiotherapy with ICIs, this compound offers a distinct but complementary mechanism of action. Further preclinical studies directly evaluating the combination of this compound with checkpoint inhibitors are warranted to fully elucidate its therapeutic potential and to define optimal dosing and scheduling. The data presented in this guide provides a foundational framework for researchers and drug developers to assess the promise of this novel therapeutic strategy.
References
- 1. Immunogenic cell death in cancer: targeting necroptosis to induce antitumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induced Necroptosis and Its Role in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors | Semantic Scholar [semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining PARP inhibition and immune checkpoint blockade in ovarian cancer patients: a new perspective on the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Radiation, Immune Checkpoint Blockade and the Abscopal Effect: A Critical Review on Timing, Dose and Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of VDX-111: A Guide for Laboratory Professionals
Effective management and disposal of the investigational anticancer agent VDX-111 are critical for ensuring laboratory safety and environmental protection. As a vitamin D analog with cytotoxic properties, this compound necessitates handling as a hazardous pharmaceutical compound. This guide provides comprehensive, step-by-step procedures for its proper disposal.
All personnel handling this compound must be thoroughly trained in hazardous waste management and adhere to institutional and local regulations. The following procedures are based on established safety protocols for cytotoxic and investigational drug disposal.
Waste Categorization and Handling
Proper segregation of waste contaminated with this compound is a crucial first step. Waste is categorized as either "bulk" or "trace" hazardous chemical waste, each requiring specific containment and disposal methods.
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Hazardous Chemical Waste | Unused or expired this compound, concentrated stock solutions, and materials with significant contamination (e.g., more than 3% of the original volume of the container). | Black, RCRA-regulated hazardous waste container, clearly labeled "Hazardous Waste - Cytotoxic" and "this compound". | Hazardous waste incineration. |
| Trace Hazardous Chemical Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, plasticware, and personal protective equipment (PPE). | Yellow chemotherapy waste container, clearly labeled "Trace Chemotherapy Waste" and "this compound". | Incineration through a regulated medical waste program. |
| Trace Hazardous Chemical Waste (Sharps) | Needles, syringes, and other sharps contaminated with this compound. | Yellow, puncture-resistant "Chemo Sharps" container, clearly labeled. | Incineration. |
Experimental Protocol: Decontamination of Work Surfaces
Effective decontamination of laboratory surfaces is essential after handling this compound to prevent inadvertent exposure.
Materials:
-
Detergent solution
-
70% isopropyl alcohol
-
Sterile water
-
Plastic-backed absorbent pads
-
Appropriate waste disposal bags (yellow for trace contamination)
Procedure:
-
Preparation: Ensure all experimental work is complete and all this compound waste has been properly segregated and contained.
-
Initial Cleaning: Liberally apply the detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping, concentric circles, starting from the outer edges and moving inward.
-
First Rinse: With a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove the detergent residue.
-
Disinfection/Second Decontamination: Apply 70% isopropyl alcohol to the work surface. Using another new absorbent pad, wipe the surface as described in step 2.
-
Final Rinse: Perform a final rinse with sterile water using a fresh absorbent pad.
-
Drying: Allow the surface to air dry completely, or use sterile, lint-free wipes.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Immediate Safety and Logistical Information
-
Personal Protective Equipment (PPE): When handling this compound and its waste, always wear appropriate PPE, including double chemotherapy-tested gloves, a solid-front disposable gown with tight-fitting cuffs, and safety goggles or a face shield.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Contain the spill with absorbent materials and decontaminate the area following the protocol outlined above. All materials used for spill cleanup should be disposed of as bulk hazardous chemical waste.
-
Container Management: Do not overfill waste containers. Ensure all containers are securely sealed when not in use and before transport. Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.
-
Transport: Transport sealed waste containers to the designated hazardous waste accumulation area within your facility in accordance with institutional guidelines.
By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
Personal protective equipment for handling VDX-111
Disclaimer: This document provides essential safety and logistical guidance for handling VDX-111 based on established best practices for potent and potentially hazardous research compounds. As of this writing, a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound is not publicly available in the provided search results. This compound, also identified as AMPI-109, is a vitamin D derivative with anticancer activity.[1][2][3] Due to its biological activity as an antineoplastic agent, it must be handled with caution in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department before beginning work.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to hazardous drug aerosols and residues.[4] The following table summarizes the recommended PPE for all procedures involving this compound, from handling and preparation to administration and disposal.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Component | Specifications & Requirements | Purpose |
|---|---|---|
| Gloves | Two pairs of chemotherapy gloves tested to ASTM D6978 standard.[5] Disposable nitrile gloves are recommended.[6] | Prevents skin contact and absorption. Double-gloving provides extra protection during active handling and for managing spills. |
| Gown | Disposable, impermeable gown shown to resist permeability by hazardous drugs.[4] Must be long-sleeved with closed-front and knit or elastic cuffs.[5] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[7] For splash risks, use chemical splash goggles or a full-face shield.[4] | Protects eyes from splashes, aerosols, and dust particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling powders outside of a containment device or when there is a risk of aerosolization.[4] | Prevents inhalation of airborne particles or aerosols. |
| Shoe Covers | Disposable shoe covers.[5] | Prevents the tracking of contaminants out of the designated handling area. |
Operational and Disposal Plans
A structured operational plan is critical for minimizing exposure and ensuring safety. The following tables outline procedural guidance for handling and disposing of this compound and associated waste.
Operational Plan
This plan details the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.
Table 2: this compound Operational Handling Procedures
| Phase | Procedure |
|---|---|
| 1. Receiving | 1. Wear single-pair chemotherapy gloves when unpacking shipments.[5]2. Inspect the package for any signs of damage or leakage.3. If the external container is damaged, treat it as a potential spill. Move it to a containment primary engineering control (C-PEC), such as a chemical fume hood or biological safety cabinet, before opening.4. Verify the label and quantity against the order. |
| 2. Storage | 1. Store this compound in its original, clearly labeled container.[6]2. Keep it in a designated, secure area away from incompatible materials.3. Follow any specific storage instructions provided by the manufacturer (e.g., refrigeration, protection from light). |
| 3. Preparation | 1. All handling of this compound powder (e.g., weighing, preparing stock solutions) must be performed in a C-PEC to contain aerosols and dust.2. Place a plastic-backed absorbent pad on the work surface to contain minor spills.[6]3. Don all required PPE (double gloves, gown, eye protection, etc.) before beginning.4. Use dedicated, clearly labeled equipment (spatulas, glassware) for handling the compound. |
| 4. Spill Management | 1. Ensure a spill kit is readily accessible in the handling area.[5]2. For small spills (<1 teaspoon), wear two pairs of nitrile gloves and blot the spill with an absorbent pad.[6] Clean the area three times with soap and water.[6]3. For larger spills, follow the instructions on your institution's spill kit and alert your EHS department immediately.4. All materials used for cleanup are considered bulk hazardous waste and must be disposed of accordingly.[8] |
Disposal Plan
Proper segregation and disposal of waste are mandatory to protect personnel and the environment. This compound waste should be managed as chemotherapy waste.
Table 3: this compound Waste Disposal Plan
| Waste Category | Description | Disposal Procedure |
|---|---|---|
| Trace Waste | Items with less than 3% of the original drug remaining ("RCRA empty"), such as empty vials, used gloves, gowns, and absorbent pads.[8] | Dispose of in designated yellow chemotherapy waste containers for incineration.[8] |
| Bulk Waste | Materials containing more than 3% of the drug, including partially full vials, syringes, IV bags, and anything used to clean up a spill.[8] | Dispose of in designated black RCRA hazardous waste containers for hazardous waste incineration.[8] |
| Sharps | Needles, syringes, and contaminated glass (e.g., broken vials, serological pipettes). | Dispose of in a puncture-resistant, yellow chemotherapy sharps container. |
Experimental Protocols
The cited research articles describe the use of this compound in experimental settings, such as inducing growth inhibition in cancer cell lines at concentrations from 10 nM to 1 μM.[1][3] These studies confirm the compound's potent biological activity. While they do not detail specific safety methodologies, any experimental protocol involving this compound must incorporate the PPE, handling, and disposal plans outlined above. All work, including cell culture administration, should be performed in a C-PEC (e.g., a biological safety cabinet) to prevent aerosol generation.
Workflow Visualization
The following diagram illustrates the recommended workflow for safely handling this compound from receipt to final disposal.
References
- 1. This compound targets proliferative pathways in canine cancer cell lines | PLOS One [journals.plos.org]
- 2. This compound targets proliferative pathways in canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets proliferative pathways in canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pogo.ca [pogo.ca]
- 5. publications.ashp.org [publications.ashp.org]
- 6. centracare.com [centracare.com]
- 7. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 8. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
